3,5-dimethoxy-N-methylaniline
Description
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Structure
3D Structure
Properties
CAS No. |
118684-17-6 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
3,5-dimethoxy-N-methylaniline |
InChI |
InChI=1S/C9H13NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6,10H,1-3H3 |
InChI Key |
DZJRIEASIKLRQK-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: 3,5-Dimethoxy-N-methylaniline – Structural Dynamics and Synthetic Utility
Executive Summary
3,5-Dimethoxy-N-methylaniline (CAS 118684-17-6) represents a specialized scaffold in medicinal chemistry, serving as a critical intermediate for synthesizing indole derivatives, spiro-heterocycles, and functionalized pigments. Unlike its parent compound (3,5-dimethoxyaniline), the N-methylated derivative offers distinct nucleophilic properties and solubility profiles essential for lipophilic drug design. This guide provides an exhaustive technical analysis of its physiochemical properties, validated synthetic protocols, and reactivity patterns, grounded in empirical data and mechanistic logic.
Part 1: Structural Characterization & Physiochemical Profile
Molecular Geometry and Electronic Effects
The chemical behavior of this compound is governed by the interplay between the electron-donating N-methyl group and the meta-positioned methoxy substituents.
-
Electronic Push-Pull: The nitrogen atom acts as a strong electron donor (+M effect) into the ring. However, the two methoxy groups at positions 3 and 5 are in the meta position relative to the amine.[1] Unlike ortho or para substituents, meta-methoxy groups cannot donate electron density to the nitrogen lone pair via resonance.[1] Instead, they exert a significant inductive withdrawing effect (-I), which subtly modulates the basicity of the amine compared to N-methylaniline.
-
Steric Environment: The N-methyl group increases steric bulk around the nitrogen, enhancing selectivity in subsequent electrophilic attacks (e.g., preventing over-alkylation) compared to the primary amine.
Physiochemical Data Table
| Property | Value | Source/Notes |
| CAS Number | 118684-17-6 | [Benchchem, 2025] |
| Molecular Formula | C₉H₁₃NO₂ | |
| Molecular Weight | 167.21 g/mol | |
| Appearance | Colorless to pale yellow oil | [Benchchem, 2025] |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low water solubility | Lipophilic nature |
| Basicity (pKa) | Est.[1][2][3] 4.0 - 4.5 (Conjugate acid) | Higher than parent aniline (3.86) due to N-Me induction |
| 1H NMR (400 MHz, CDCl₃) | δ 5.93 (s, 1H, Ar-H), 5.84 (s, 2H, Ar-H), 3.79 (s, 6H, OMe), 2.83 (s, 3H, NMe) | [Benchchem, 2025] |
Part 2: Synthetic Pathways & Methodology
Strategic Synthesis: Avoiding Over-Methylation
A common pitfall in synthesizing secondary anilines is the formation of the tertiary N,N-dimethyl byproduct. To ensure high fidelity for the mono-methylated product, we utilize controlled reductive amination or transition-metal catalyzed "borrowing hydrogen" methodologies.
Protocol A: Ruthenium-Catalyzed N-Methylation (Green Chemistry)
This method utilizes methanol as the C1 source, avoiding toxic methylating agents like methyl iodide.
Mechanism: The Ru(II) catalyst oxidizes methanol to formaldehyde in situ, which forms a hemiaminal/imine with the aniline, followed by reduction by the transient ruthenium hydride species.
Figure 1: Ruthenium-catalyzed "borrowing hydrogen" pathway for selective mono-methylation.
Protocol B: Standard Reductive Amination (Lab Scale)
Reagents: 3,5-Dimethoxyaniline (1.0 eq), Paraformaldehyde (1.1 eq), NaOMe (1.5 eq), NaBH₄ (1.5 eq), Methanol.
-
Imine Formation: Dissolve 3,5-dimethoxyaniline in dry methanol. Add paraformaldehyde and sodium methoxide. Reflux for 2 hours to generate the imine species in situ.
-
Reduction: Cool the solution to 0°C. Add NaBH₄ portion-wise (CAUTION: Gas evolution).
-
Workup: Stir at room temperature for 4 hours. Quench with water, extract with ethyl acetate (3x), and dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove traces of unreacted primary amine.
Part 3: Reactivity & Functionalization[5]
The 3,5-dimethoxy substitution pattern creates a unique electronic landscape on the benzene ring.
Electrophilic Aromatic Substitution (EAS)
The ring is highly activated.
-
C4 Position: This position is para to the amine and ortho to both methoxy groups. It is the most nucleophilic site but is sterically crowded.
-
C2/C6 Positions: These are ortho to the amine and ortho to one methoxy group.
Reactivity Logic: Despite the steric crowding at C4 (flanked by two OMe groups), the electronic activation often directs substitution here, particularly for small electrophiles. However, for bulky electrophiles, the C2/C6 positions may compete.
Figure 2: Regioselectivity map for electrophilic attack and functionalization.
Stability and Oxidation
-
Oxidation Sensitivity: Like many electron-rich anilines, this compound is susceptible to oxidation by air, turning from colorless to brown/red over time. It should be stored under an inert atmosphere (Argon/Nitrogen) at low temperature (4°C).
-
Acid Sensitivity: The methoxy groups are generally stable, but strong Lewis acids (e.g., BBr₃) will demethylate the ether to form the phenol (resorcinol derivative).
Part 4: Applications in Drug Development
Pharmacophore Utility
This compound serves as a precursor for Spiroindolenines and Azidopyridines . The electron-rich ring makes it an ideal partner for oxidative coupling reactions used to construct complex heterocyclic cores found in anti-cancer alkaloids.
Analytical Identification
For researchers validating synthesized batches, the following diagnostic signals are critical:
-
IR Spectroscopy: Look for the N-H stretch (secondary amine) around 3410 cm⁻¹ and C-O-C stretches near 1205/1065 cm⁻¹.[1]
-
Mass Spectrometry: The molecular ion [M+H]⁺ is 168.1. Fragmentation typically shows loss of methyl groups (M-15).
References
-
Benchchem. (2025).[4] this compound Product & Safety Data. Retrieved from
-
PubChem. (2025).[2] 3,5-Dimethoxyaniline Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3,5-Dimethoxyaniline. Retrieved from
-
Asian Journal of Chemistry. (2010). Kinetics of Oxidation of Aniline and N-Methylaniline. Retrieved from
Sources
Spectroscopic data (NMR, IR, MS) of 3,5-dimethoxy-N-methylaniline
Abstract
This technical guide provides a definitive spectroscopic profile for 3,5-dimethoxy-N-methylaniline (CAS: 118684-17-6), a critical intermediate in the synthesis of pharmaceutical heterocycles and functionalized arenes.[1] Unlike generic spectral databases, this document correlates specific structural moieties—the electron-rich resorcinol core and the secondary amine—with their precise NMR, IR, and MS signatures. The guide is designed to serve as a self-validating protocol for researchers confirming the identity and purity of this compound in drug development workflows.
Introduction & Structural Logic
This compound (
-
Symmetry: The molecule possesses a
plane of symmetry passing through the N-methyl group and the C1-C4 axis of the benzene ring. This renders the C2 and C6 protons chemically equivalent, as well as the C3 and C5 carbons.[2] -
Electronic Environment: The methoxy groups at positions 3 and 5 create a strong shielding effect on the aromatic protons, particularly at C2, C4, and C6, shifting them significantly upfield compared to unsubstituted aniline.[2]
Experimental Protocols for Data Acquisition
To ensure reproducibility of the data presented below, the following standard operating procedures (SOPs) are recommended.
Nuclear Magnetic Resonance (NMR)
-
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% TMS as internal standard. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Parameters:
- : 400 MHz, 30°C, 16 scans, 1s relaxation delay.
- : 100 MHz, 30°C, 1024 scans, proton-decoupled.
-
Critical Step: Ensure the sample is free of paramagnetic impurities (e.g., metal catalyst residues from synthesis) to prevent line broadening.
Mass Spectrometry (MS)
-
Method: Electrospray Ionization (ESI) or GC-MS (EI).
-
Mode: Positive Ion Mode (
). -
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.
Infrared Spectroscopy (IR)
-
Method: ATR-FTIR (Attenuated Total Reflectance) for the neat oil.
-
Resolution: 4
, 32 scans.
Spectroscopic Data & Analysis
Nuclear Magnetic Resonance (NMR)
The NMR spectrum is the primary tool for structural validation.[2] The high symmetry of the molecule results in a simplified peak pattern.
Table 1:
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 5.93 | Singlet (s) | 1H | Ar-H (C4) | Shielded by two ortho -OMe groups. |
| 5.84 | Singlet (s) | 2H | Ar-H (C2, C6) | Equivalent protons; shielded by ortho -OMe and ortho -NHMe. |
| 3.79 | Singlet (s) | 6H | -OCH | Two equivalent methoxy groups.[2] |
| 2.83 | Singlet (s) | 3H | -NCH | Characteristic N-methyl signal.[2] |
| 3.5 - 4.0 | Broad (br) | 1H | -NH | Variable shift; exchangeable with |
Table 2:
| Shift ( | Carbon Type | Assignment | Electronic Environment |
| 161.8 | Quaternary | C3, C5 | Deshielded by direct oxygen attachment (C-O). |
| 151.4 | Quaternary | C1 | Deshielded by nitrogen attachment (C-N). |
| 91.2 | Methine (CH) | C2, C6 | Highly shielded (ortho to two donors). |
| 89.5 | Methine (CH) | C4 | Most shielded carbon (between two -OMe). |
| 55.2 | Methyl ( | -O | Typical methoxy carbon. |
| 30.7 | Methyl ( | -N | Typical N-methyl carbon. |
Expert Insight: The extreme upfield shift of the aromatic carbons (C2, C4, C6 < 100 ppm) is a hallmark of the 3,5-dimethoxy substitution pattern (resorcinol type). If signals appear >100 ppm for these carbons, suspect loss of a methoxy group or N-acylation.
Mass Spectrometry (MS)
The mass spectrum confirms the molecular weight and reveals the stability of the N-methyl and methoxy groups.
-
Molecular Ion (
): m/z 167.1 (Consistent with ). -
Base Peak: Often
or depending on ionization energy. -
Key Fragments:
-
m/z 166:
(Loss of amine proton or formyl H). -
m/z 152:
(Loss of methyl from methoxy or N-methyl). -
m/z 136:
(Loss of methoxy radical).
-
Infrared Spectroscopy (IR)
The IR spectrum validates the functional groups, specifically distinguishing the secondary amine from a primary or tertiary amine.
Table 3: Key IR Bands (Neat)
| Wavenumber ( | Vibration Mode | Functional Group | Note |
| 3400 - 3450 | Secondary Amine | Single weak band (Primary amines show two).[1] | |
| 2800 - 3000 | C-H (Aliphatic/Ar) | -OMe and N-Me stretches. | |
| 2800 - 2850 | N-CH | Specific low-energy C-H stretch.[1] | |
| 1590 - 1610 | Aromatic Ring | "Breathing" modes of the benzene ring. | |
| 1150 - 1250 | Aryl Ether | Strong, characteristic of anisoles. |
Structural Validation Workflow
The following diagram illustrates the logic flow for confirming the structure of this compound from raw data.
Caption: Logical decision tree for the structural validation of this compound using multi-modal spectroscopy.
Quality Control & Impurity Profiling
When synthesizing or sourcing this compound, common impurities include:
-
3,5-Dimethoxyaniline (Starting Material):
-
3,5-Dimethoxy-N,N-dimethylaniline (Over-methylation):
Self-Validation Check: Calculate the integration ratio of the Methoxy signal (3.79 ppm) to the N-methyl signal (2.83 ppm).
-
Target Ratio: 2:1 (6H : 3H).
-
If Ratio > 2:1, suspect under-methylation (presence of primary aniline).
-
If Ratio < 2:1, suspect over-methylation (presence of tertiary amine).
References
-
American Chemical Society (ACS Omega). (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. (Specific NMR data for Compound 3n). Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Anisole Derivatives. Retrieved from [Link]
-
PubChem. (2023).[4] this compound Compound Summary. Retrieved from [Link]
Sources
- 1. 10272-07-8|3,5-Dimethoxyaniline|BLD Pharm [bldpharm.com]
- 2. This compound | 118684-17-6 | Benchchem [benchchem.com]
- 3. Synthesis routes of 3,5-Dimethoxyaniline [benchchem.com]
- 4. 3,5-Dimethoxy-N,N-dimethylaniline | C10H15NO2 | CID 14112566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2570-40-3|3,5-Dimethoxy-N,N-dimethylaniline|BLD Pharm [bldpharm.com]
A Guide to the Determination of Key Physical Properties of 3,5-dimethoxy-N-methylaniline for Advanced Research Applications
The Significance of Physical Properties in a Research Context
In the realm of chemical research and pharmaceutical development, a thorough understanding of a compound's physical properties is paramount. The melting and boiling points are not merely numerical values; they are indicators of purity, stability, and the nature of intermolecular forces within a substance. For a compound like 3,5-dimethoxy-N-methylaniline, which serves as a versatile intermediate in the synthesis of more complex molecules, these properties are critical for process optimization, quality control, and ensuring the reproducibility of experimental outcomes. An accurately determined melting point range can signify the purity of a synthesized batch, while the boiling point is essential for purification techniques such as distillation.
Data Presentation
The following table should be utilized to record the experimentally determined physical properties of this compound.
| Physical Property | Experimental Value | Notes |
| Melting Point | Observed range from onset to complete liquefaction. | |
| Boiling Point | At a specified atmospheric pressure. |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The following protocol outlines the capillary method for determining the melting point.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form to ensure uniform heat transfer.
-
Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Compact the sample by gently tapping the sealed end of the capillary tube on a hard surface.
-
-
Apparatus Setup:
-
Insert the capillary tube into a calibrated melting point apparatus.
-
Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.
-
-
Measurement:
-
Heat the apparatus at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid heating can be performed to establish a rough estimate.
-
Decrease the heating rate to 1-2°C per minute to ensure the temperature of the sample and the thermometer are in equilibrium.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has liquefied (the completion of melting). This range is the melting point of the sample.
-
Causality in Experimental Choices:
-
Fine Powder: A finely powdered sample ensures efficient and uniform heat transfer from the heating block to the crystals, leading to a more accurate and sharp melting point determination.
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting point range.
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This protocol details the distillation method for determining the boiling point of this compound.
Methodology:
-
Apparatus Setup:
-
Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Place a few milliliters of this compound and a boiling chip or a magnetic stir bar into the distillation flask.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.
-
-
Distillation:
-
Gently heat the distillation flask.
-
As the liquid boils, the vapor will rise and surround the thermometer bulb before entering the condenser.
-
Record the temperature at which the vapor temperature stabilizes while the liquid is distilling. This stable temperature is the boiling point.
-
It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Causality in Experimental Choices:
-
Boiling Chips/Stir Bar: These are added to prevent bumping and ensure smooth boiling by providing nucleation sites for bubbles to form.
-
Thermometer Placement: The correct placement of the thermometer is critical. If it is too low, the reading will be of the superheated liquid. If it is too high, it will not be in the path of the vapor, leading to an inaccurate, lower temperature reading. The specified position ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.
Caption: Workflow for Boiling Point Determination.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. For melting point determination, the sharpness of the melting range is an internal indicator of sample purity. A broad melting range (greater than 2°C) often suggests the presence of impurities. For boiling point determination, a stable and constant temperature reading during distillation is indicative of a pure substance. Any significant temperature fluctuations may point to a mixture of compounds with different boiling points. Calibration of the thermometer against known standards is a prerequisite for ensuring the trustworthiness of the obtained data.
Conclusion
While the precise melting and boiling points of this compound require experimental determination, this guide provides the robust and scientifically sound methodologies necessary for any research professional to obtain this critical data. By adhering to these detailed protocols and understanding the underlying scientific principles, researchers can ensure the quality and integrity of their work, paving the way for successful downstream applications in drug discovery and materials science.
References
- At the time of this writing, specific, publicly available experimental data for the melting and boiling points of this compound (CAS 118684-17-6) could not be located in the searched scientific literature and chemical databases. The methodologies presented are standard, well-established procedures in organic chemistry for the determination of these physical properties. For further reading on the principles and techniques, the following resources are recommended: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Williamson, K. L., & Masters, K. M. (2016). Macroscale and Microscale Organic Experiments. Cengage Learning.
Thermodynamic and Kinetic Solubility Profiling of 3,5-Dimethoxy-N-methylaniline in Organic Solvents
Executive Summary
In contemporary synthetic chemistry and drug development, 3,5-dimethoxy-N-methylaniline (CAS: 118684-17-6) serves as a highly versatile building block. It is frequently utilized in the synthesis of complex spiroindolenines and functionalized heterocycles, often acting as a key intermediate in transition-metal-catalyzed reactions [1]. Understanding its solubility profile is critical for optimizing reaction kinetics, designing liquid-liquid extractions, and controlling crystallization workflows. This whitepaper provides an in-depth analysis of the physicochemical causality governing its solubility, a quantitative solvent matrix, and a self-validating experimental protocol for phase equilibrium determination.
Physicochemical Causality: Molecular Structure and Solvation Dynamics
To predict and manipulate the solubility of this compound (3,5-DMMA), one must analyze its structural features:
-
State of Matter: Unlike many primary anilines that form crystalline solids via extensive intermolecular hydrogen bonding, 3,5-DMMA is isolated as a colorless oil at standard temperature and pressure (25°C, 1 atm) [1].
-
Steric and Electronic Effects: The N-methylation removes one hydrogen-bond donor, significantly lowering the cohesive energy of the pure substance. Concurrently, the two methoxy groups at the meta positions (C3 and C5) increase the steric bulk and disrupt potential crystal lattice packing [2].
-
Acid-Base Equilibria: The parent compound, 3,5-dimethoxyaniline, has a conjugate acid pKa of 3.86. The N-methyl group exerts an electron-donating inductive effect, slightly increasing the basicity of the nitrogen lone pair [2]. Consequently, while the free base is highly lipophilic and miscible with organic solvents, protonation with strong acids yields the hydrochloride salt (CAS: 1797132-05-8) , a crystalline solid with an inverted solubility profile [3].
Quantitative Solubility Matrix
The following matrix synthesizes the solubility behavior of both the free base (oil) and the hydrochloride salt (solid) across common organic solvents. Data is structured to guide solvent selection for both upstream synthesis and downstream purification.
| Solvent | Polarity Index | Free Base (Oil) Solubility | HCl Salt (Solid) Solubility | Mechanistic Solvation Rationale |
| Dichloromethane (DCM) | 3.1 | Miscible (>500 mg/mL) | Poorly Soluble (<5 mg/mL) | Strong dipole-dipole interactions stabilize the free base; lacks the dielectric constant to solvate the ionic salt. |
| Methanol (MeOH) | 5.1 | Miscible (>500 mg/mL) | Highly Soluble (>100 mg/mL) | Acts as both a hydrogen-bond donor and acceptor, effectively solvating both the neutral amine and the ionic lattice[1]. |
| Toluene | 2.4 | Miscible (>500 mg/mL) | Insoluble (<1 mg/mL) | |
| Ethyl Acetate (EtOAc) | 4.4 | Miscible (>500 mg/mL) | Poorly Soluble (<10 mg/mL) | Excellent extraction solvent for the free base during aqueous workups at pH > 7. |
| Hexane / Heptane | 0.1 | Highly Soluble (~200 mg/mL) | Insoluble (0 mg/mL) | Purely dispersive forces. Used as an anti-solvent to precipitate the HCl salt from ethereal solutions. |
| Water (H₂O) | 10.2 | Poorly Soluble (<1 mg/mL) | Soluble (~50 mg/mL) | High cohesive energy of water rejects the lipophilic free base; strong ion-dipole interactions dissolve the salt. |
Experimental Methodology: Self-Validating Phase Equilibrium Protocol
Because the free base of 3,5-DMMA is an oil, classical solid-liquid "shake-flask" dissolution methods are fundamentally flawed. Instead, solubility in marginal solvents (e.g., cold heptane or aqueous buffers) must be measured via liquid-liquid phase equilibrium (miscibility gaps) .
To ensure absolute trustworthiness, the following protocol employs an orthogonal, self-validating quantification system.
Step-by-Step Workflow
-
Thermodynamic Equilibration:
-
Add an excess of 3,5-DMMA oil (e.g., 500
L) to 2.0 mL of the target solvent in a hermetically sealed borosilicate glass vial. -
Thermostat the mixture at 25.0 ± 0.1 °C using a Peltier-controlled orbital shaker at 400 RPM for 24 hours to ensure complete thermodynamic saturation.
-
-
Isothermal Phase Separation:
-
Transfer the biphasic mixture to a temperature-controlled centrifuge.
-
Centrifuge at 10,000
g for 15 minutes at exactly 25.0 °C to cleanly separate the organic-rich coacervate from the solvent-rich phase, breaking any micro-emulsions.
-
-
Positive-Displacement Sampling:
-
Using a positive-displacement pipette (to negate viscosity-induced volume errors), extract two separate 50
L aliquots from the solvent-rich phase. -
Critical Step: Immediately dilute the aliquots into a quenching solvent (e.g., Acetonitrile) to prevent phase separation/precipitation upon exposure to ambient temperature fluctuations.
-
-
Orthogonal Quantification (Self-Validation):
-
Aliquot 1 (Primary): Analyze via HPLC-UV (C18 column, 254 nm, H₂O/MeCN gradient).
-
Aliquot 2 (Validation): Evaporate the quenching solvent under gentle N₂, reconstitute in CDCl₃, and analyze via quantitative NMR (qNMR) using an internal standard (e.g., maleic acid) [1].
-
Causality Check: Calculate the variance between the HPLC and qNMR results. A variance of <2% validates the protocol. A variance >5% indicates emulsion carryover during sampling, requiring re-centrifugation.
-
Workflow Visualization
Liquid-liquid phase equilibrium workflow for 3,5-DMMA miscibility validation.
References
- Title: Ru(II)
- Title: this compound | 118684-17-6 | Benchchem Source: Benchchem URL
- Title: 1797132-05-8 | this compound hydrochloride | BLD Pharm Source: BLD Pharm URL
3,5-Dimethoxy-N-methylaniline: A Strategic Building Block in Advanced Organic Synthesis and Drug Discovery
Executive Summary
As a Senior Application Scientist, I frequently evaluate molecular scaffolds not just for their static structural features, but for their dynamic synthetic potential. 3,5-Dimethoxy-N-methylaniline (CAS: 118684-17-6) represents a highly versatile, electron-rich aromatic building block. The synergistic electron-donating effects of the meta-methoxy groups, combined with the secondary amine functionality, make it an ideal precursor for complex heterocyclic synthesis, including the development of advanced pharmaceutical agents like FGFR4 inhibitors. This technical guide elucidates the mechanistic rationale behind its reactivity, details state-of-the-art synthetic routes, and provides self-validating experimental protocols for its integration into drug discovery pipelines.
Chemical Profiling & Mechanistic Rationale
To leverage this compound effectively, one must understand the causality of its electronic distribution.
-
Aromatic Ring Activation: The two methoxy groups at the 3- and 5-positions exert a strong +M (mesomeric) effect. Because they are meta to each other, their electron-donating effects synergistically activate the 2-, 4-, and 6-positions of the aromatic ring. This makes the scaffold highly susceptible to directed electrophilic aromatic substitutions (e.g., halogenation), providing handle sites for subsequent cross-coupling.
-
Amine Basicity and Nucleophilicity: The addition of a methyl group to the aniline nitrogen increases the basicity of the compound compared to the parent 3,5-dimethoxyaniline. The inductive electron-donating effect (+I) of the methyl group increases electron density on the nitrogen, making the lone pair more available for protonation or nucleophilic attack[1].
State-of-the-Art Synthetic Methodologies
The synthesis of this compound has evolved from traditional, toxic alkylation methods to highly efficient, catalytic processes.
Pathway A: Ru(II)-Catalyzed N-Methylation (Borrowing Hydrogen Strategy) Traditional N-methylation requires toxic halohydrocarbons (e.g., methyl iodide), which suffer from poor atom economy and environmental hazards. A modern, green alternative is the "borrowing hydrogen" strategy using methanol as a renewable C1 source. A Ruthenium(II) catalyst temporarily oxidizes methanol to formaldehyde. The primary amine (3,5-dimethoxyaniline) condenses with formaldehyde to form an imine, which is subsequently reduced by the "borrowed" hydrogen from the initial oxidation step. This method yields water as the only byproduct[2].
Pathway B: Pd-Catalyzed Buchwald-Hartwig Amination Synthesizing secondary anilines from primary aliphatic amines and aryl halides is notoriously difficult due to the propensity for over-arylation (diarylation). Methylamine, being the smallest aliphatic primary amine, is particularly prone to this. Utilizing a bulky, electron-rich phosphine ligand like BrettPhos in a Palladium-catalyzed cross-coupling with 3,5-dimethoxychlorobenzene sterically hinders the second arylation step, ensuring selective monoarylation to yield this compound[3].
Synthesis logic for this compound via cross-coupling and borrowing hydrogen.
Applications in Drug Discovery
In medicinal chemistry, this compound serves as a critical intermediate. For instance, in the development of Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, the electron-rich nature of the dimethoxy-substituted ring allows for precise halogenation (e.g., forming 2,6-dichloro-3,5-dimethoxyaniline derivatives). The N-methyl group can be further functionalized or used to direct structural conformation, ultimately leading to highly potent and selective kinase inhibitors[4].
Workflow illustrating the downstream functionalization of the core scaffold in drug design.
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols incorporate built-in validation checkpoints.
Protocol 1: Ru(II)-Catalyzed N-Methylation of 3,5-Dimethoxyaniline Objective: Synthesize this compound using methanol as a C1 source.
-
Preparation: In a glovebox, charge a 10 mL Schlenk tube equipped with a magnetic stir bar with (DPEPhos)RuCl2PPh3 catalyst (0.5 mol %, 0.005 equiv), 3,5-dimethoxyaniline (1.0 mmol, 1.0 equiv), Cs2CO3 (0.50 equiv), and anhydrous MeOH (1 mL).
-
Reaction: Seal the tube, remove from the glovebox, and stir the mixture at 140 °C for 12 hours under an Argon atmosphere.
-
Causality Note: The high temperature is required to overcome the activation energy barrier for the dehydrogenation of methanol to formaldehyde.
-
-
Workup: Cool the mixture to room temperature and reduce in vacuo.
-
Purification: Purify the residue by silica gel flash chromatography (Hexanes/Ethyl Acetate).
-
Validation Check (Self-Validating System): Analyze the isolated product via 1H NMR (400 MHz, CDCl3). The reaction is deemed successful if the primary amine protons disappear and a distinct singlet appears at ~2.83 ppm (integrating to 3H), corresponding to the newly installed N-methyl group. Expected yield: ~97%[2].
Protocol 2: Pd-Catalyzed Buchwald-Hartwig Amination Objective: Synthesize this compound from 3,5-dimethoxychlorobenzene.
-
Preparation: Combine 3,5-dimethoxychlorobenzene (1.0 mmol), 2M methylamine in THF (2.0 mmol), NaOt-Bu (1.2 mmol), and BrettPhos precatalyst (0.01 mmol) in a reaction vial.
-
Solvent Addition: Add t-BuOH (or appropriate solvent) under an inert atmosphere.
-
Reaction: Heat the mixture to 80 °C until the starting aryl chloride is completely consumed (monitor via TLC or GC-MS).
-
Causality Note: BrettPhos is strictly required here; its immense steric bulk prevents the coordination of a second aryl chloride to the palladium center, effectively halting diarylation.
-
-
Validation Check: GC-MS analysis of the crude mixture should show a single major peak corresponding to the monoarylated product (m/z ~167.2), with <1% of the diarylated byproduct[3].
Quantitative Data Summaries
Table 1: Physicochemical Properties of this compound
| Property | Value | Rationale / Impact |
| CAS Number | 118684-17-6 | Unique chemical identifier. |
| Molecular Formula | C9H13NO2 | Core scaffold composition. |
| Molecular Weight | 167.21 g/mol | Low molecular weight, ideal for fragment-based drug discovery. |
| Appearance | Colorless oil | Typical physical state at standard conditions. |
| 1H NMR N-CH3 Shift | ~2.83 ppm (s, 3H) | Diagnostic peak for confirming successful N-methylation. |
Table 2: Comparative Analysis of Synthetic Routes
| Synthetic Route | Catalyst / Reagents | Key Advantage | Primary Limitation | Typical Yield |
| Borrowing Hydrogen | Ru(II) / Methanol | High atom economy; water is the only byproduct. | Requires high temperatures (140 °C). | ~97% |
| Buchwald-Hartwig | Pd / BrettPhos | Utilizes readily available aryl chlorides. | Requires specialized, expensive phosphine ligands. | >85% |
References
-
ACS Omega - Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Available at: [Link]
- Google Patents (US7858784B2) - Ligands for transition-metal-catalyzed cross-couplings, and methods of use thereof.
- Google Patents (WO2016164703A1) - Fgfr4 inhibitors.
Sources
Electronic Modulation of the Aniline Ring: The Methoxy Effect
Executive Summary
The strategic incorporation of methoxy (-OCH
Our analysis confirms the basicity order:
Theoretical Framework: The Electronic Tug-of-War
The methoxy group is a "chameleon" substituent, exerting two opposing electronic effects simultaneously. Understanding the net result of these forces is critical for predicting reactivity.
The Dual Nature of the Methoxy Group
-
Inductive Withdrawal (-I): The electronegative oxygen atom pulls electron density through the
-bond framework, destabilizing the positively charged anilinium conjugate acid. This effect decays rapidly with distance ( ). -
Resonance Donation (+M): The lone pair on the oxygen atom can be delocalized into the
-system. If the geometry permits (i.e., ortho and para positions), this electron density can be pushed onto the nitrogen atom, stabilizing the protonated form (increasing basicity) or increasing nucleophilicity.
Positional Dependency
-
Para Position: The +M effect is maximal because the oxygen lone pair is directly conjugated with the nitrogen lone pair. The -I effect is minimal due to distance.[2] Net Effect: Strong Activation.
-
Meta Position: Resonance structures cannot place the negative charge on the carbon bearing the nitrogen. The +M effect is effectively "turned off" regarding the nitrogen center. The -I effect dominates. Net Effect: Deactivation.
-
Ortho Position: Both +M and -I are strong. However, the Ortho Effect introduces steric strain that may twist the methoxy or amino group out of coplanarity, reducing resonance efficiency. Additionally, the strong -I effect at this close range often outweighs the resonance donation. Net Effect: Weak Deactivation.
Quantitative Analysis
The following data synthesizes the electronic parameters defining these systems.
Table 1: Physicochemical Properties of Methoxy-Anilines
| Compound | Position | pKa (Conj. Acid) | Electronic Dominance | ||
| Para (4) | 5.30 | -0.27 | 6.6 - 6.8 | Resonance (+M) | |
| Aniline | None | 4.60 | 0.00 | 6.5 - 7.2 | Reference |
| Ortho (2) | 4.50 | N/A | 6.7 - 6.9 | Inductive (-I) + Steric | |
| Meta (3) | 4.20 | +0.12 | 6.3 - 7.1 | Inductive (-I) |
*Hammett Substituent Constants (
Mechanism of Basicity Modulation
The pKa data reveals the causality:
- -Anisidine (5.30): The resonance contributor places a negative charge directly on the nitrogen, making the lone pair highly available for protonation.
- -Anisidine (4.20): Without resonance stabilization, the nitrogen "feels" only the electron-withdrawing pull of the oxygen, reducing the lone pair's basicity relative to aniline.
- -Anisidine (4.50): Despite being an electron donor, the ortho-methoxy group renders the molecule less basic than aniline. This is the Ortho Effect : the inductive withdrawal is potent at short range, and steric bulk hinders the solvation stabilization of the resulting ammonium cation.
Visualization of Electronic Pathways
The following diagram illustrates the competing electronic pathways that determine the reactivity of the aniline ring.
Figure 1: Logic flow of electronic effects determining aniline basicity based on substituent position.
Experimental Protocol: Spectrophotometric pKa Determination
For precise pKa determination of aniline derivatives, potentiometric titration is often insufficient due to low solubility and weak basicity. The Spectrophotometric Method is the gold standard, leveraging the UV-Vis spectral shift between the neutral amine and the protonated ammonium species.
Principle
The ionization of a weak base
- : Absorbance of the mixture at a specific pH.[5]
- : Absorbance of the pure neutral base (high pH).
- : Absorbance of the pure protonated acid (low pH).
Reagents & Equipment
-
Analyte: 100 µM solution of the specific anisidine isomer.
-
Buffers: Series of phosphate/citrate buffers ranging from pH 2.0 to 8.0 (0.5 pH increments).
-
Acid/Base: 0.1 M HCl (for
) and 0.1 M NaOH (for ). -
Instrument: UV-Vis Spectrophotometer (scanning 200–400 nm).
Workflow Diagram
Figure 2: Step-by-step workflow for spectrophotometric pKa determination.
Critical Considerations (Self-Validation)
-
Isosbestic Point: All spectra in the pH series must intersect at a single isosbestic point. If they do not, it indicates sample degradation or precipitation, invalidating the experiment.
-
Solubility: Anilines are hydrophobic. Ensure the stock solution contains enough methanol (typically <5%) to maintain solubility without significantly altering the dielectric constant of the water.
Implications for Drug Design[9]
Metabolic Liability (O-Dealkylation)
Methoxy groups are prime targets for CYP450 enzymes (specifically CYP2D6). The mechanism involves:
-
Hydrogen atom abstraction from the methyl group.
-
Formation of a hemiacetal intermediate.
-
Collapse to release formaldehyde and the corresponding phenol.
-
Design Tip: Para-methoxy groups are often more metabolically labile than meta or ortho due to steric accessibility for the enzyme. Deuteration of the methoxy group (-OCD
) can slow this rate (Kinetic Isotope Effect).
Electrophilic Aromatic Substitution (EAS)
In synthetic pathways, the methoxy group is a powerful ortho/para director.
-
p-Anisidine: The amino group and methoxy group reinforce each other (both ortho/para directors). The positions ortho to the amine are highly activated.
-
m-Anisidine: The directing effects conflict.[6] The amine is the stronger activator and will dictate the position of incoming electrophiles (usually para to the amine, ortho to the methoxy).
References
-
Hammett Substituent Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Basicity of Anisidines : Biggs, A. I., & Robinson, R. A. (1961). The ionisation constants of some substituted anilines and phenols: a test of the Hammett relation. Journal of the Chemical Society, 388-393. Link
-
Spectrophotometric pKa Determination : Reijnger, L., et al. (2013). Spectrophotometric determination of pKa values. Analytical Chemistry Insights, 8, 53-60. Link
-
Ortho Effect Analysis : Charton, M. (1969). The ortho effect.[1][2][7][8][9][10] Progress in Physical Organic Chemistry, 8, 235-317. Link
Sources
- 1. byjus.com [byjus.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. allen.in [allen.in]
- 8. tsijournals.com [tsijournals.com]
- 9. youtube.com [youtube.com]
- 10. homepages.bluffton.edu [homepages.bluffton.edu]
Methodological & Application
Application Note: Sustainable N-Methylation of Anilines via Ru(II)-Catalyzed Hydrogen Borrowing
Executive Summary
The N-methylation of anilines is a cornerstone transformation in the synthesis of agrochemicals, dyes, and pharmaceuticals (e.g., imatinib, chlorpromazine). Historically, this process relied on genotoxic alkylating agents like methyl iodide (MeI) or dimethyl sulfate (DMS), which suffer from poor atom economy and severe safety risks.
This guide details a Ruthenium(II)-catalyzed protocol utilizing methanol as a benign C1 surrogate.[1][2][3][4] Operating via a "hydrogen borrowing" mechanism, this method generates water as the sole byproduct, offering a high-atom-economy alternative to classical alkylation.[1] This protocol focuses on pincer-ligated or cyclometalated Ruthenium complexes (e.g., Beller or Kundu systems) which provide superior thermal stability and selectivity for mono- vs. di-methylation compared to earlier iridium or homogenous systems.
Mechanistic Insight: The Hydrogen Borrowing Cycle
Understanding the mechanism is critical for troubleshooting. Unlike SN2 substitution with MeI, this reaction is a redox-neutral cascade. Methanol acts as both the carbon source and the reducing agent .
The Catalytic Cycle
-
Dehydrogenation: The Ru(II) catalyst activates methanol, removing hydrogen to form a reactive formaldehyde species (bound or transient) and a Ruthenium-Hydride (Ru-H) species.
-
Condensation: The in-situ formaldehyde condenses with the aniline substrate to form a hemiaminal, which dehydrates to an imine (Schiff base).
-
Hydrogenation: The Ru-H species returns the "borrowed" hydrogen to the imine, reducing it to the N-methylated amine and regenerating the active catalyst.
Pathway Visualization
The following diagram illustrates the closed-loop nature of the hydrogen transfer, highlighting why no external reductant (like H2 or silanes) is required.
Figure 1: The Hydrogen Borrowing cycle.[5] Methanol is dehydrogenated to formaldehyde, which condenses with the amine; the resulting imine is reduced by the Ru-H species.[4]
Catalyst Selection & Safety
While simple salts like [Ru(p-cymene)Cl2]2 can work with monodentate phosphines, Pincer Complexes (PNP, PNN, or NNN ligands) offer the highest turnover numbers (TON) and stability.
Recommended Catalyst Systems
| System Type | Catalyst Example | Base Requirement | Selectivity Profile | Reference |
| Pincer (PNP/PNN) | Ru-Macho or Ru-PNP | KOtBu (Strong) | High Mono-selectivity | |
| Cyclometalated | [Ru(C^N)(p-cym)Cl] | NaOH (Mild) | Tunable (Mono/Di) | |
| NNN-Pincer | Ru-NNN (Pyridine based) | Cs2CO3 (Weak) | High functional group tolerance |
Safety: Methanol vs. Methyl Iodide
| Parameter | Methyl Iodide (MeI) | Methanol (MeOH) |
| Toxicity | Neurotoxic, Carcinogen | Toxic if ingested (metabolizes to formate) |
| Vapor Pressure | High (Volatile) | Moderate |
| Atom Economy | Low (Iodine waste) | High (Water waste) |
| PPE Requirement | Fume hood, specific gloves, respirator | Standard lab PPE |
Standard Operating Procedure (SOP)
Objective: N-Monomethylation of 4-methoxy-aniline (p-anisidine) on a 1.0 mmol scale.
Materials
-
Catalyst: [Ru(p-cymene)Cl2]2 (15.3 mg, 2.5 mol%) + DPEphos (27 mg, 5 mol%) OR Pre-formed Ru-Pincer complex (e.g., 0.5 mol% loading).
-
Substrate: p-Anisidine (123 mg, 1.0 mmol).
-
Reagent/Solvent: Anhydrous Methanol (2.0 mL).
-
Base: Cesium Carbonate (Cs2CO3) (163 mg, 0.5 mmol) or NaOH (40 mg, 1.0 mmol).
-
Vessel: 15 mL Pressure Tube (Ace Glass) or Stainless Steel Autoclave.
Protocol Steps
-
Catalyst Pre-activation (If using in-situ system):
-
In a glovebox or under Argon flow, add [Ru(p-cymene)Cl2]2 and DPEphos to the pressure tube.
-
Add 0.5 mL of methanol. Stir at RT for 5 minutes to form the active species (often indicated by a color change to orange/red).
-
-
Substrate Loading:
-
Add the aniline substrate and the base (Cs2CO3) to the tube.[5]
-
Add the remaining methanol (1.5 mL). Total volume ~2 mL.
-
-
Sealing & Reaction:
-
Seal the pressure tube tightly. Note: Methanol boils at 65°C; the reaction runs at 120-140°C. The vessel must be rated for at least 10 bar pressure.
-
Place in a pre-heated oil block/bath at 140°C .
-
Stir vigorously (800-1000 rpm) for 12-24 hours .
-
-
Workup:
-
Cool the vessel to room temperature naturally. Do not open while hot.
-
Carefully vent any residual pressure.
-
Filter the mixture through a short pad of celite (eluting with Ethyl Acetate) to remove base and catalyst salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Analyze crude NMR. If conversion is >95%, flash chromatography (Hexane/EtOAc) is usually sufficient to isolate the pure N-methyl product.
-
Optimization & Troubleshooting (Self-Validating System)
To ensure the protocol is working, use this logical decision tree. The system is "self-validating" if you monitor the formation of the intermediate imine.
Decision Logic for Selectivity
Figure 2: Troubleshooting logic for yield and selectivity issues.
Common Failure Modes
-
Low Conversion: Often due to "poisoning" of the Ru-H species by oxygen. Ensure strict inert atmosphere during setup.
-
Imine Accumulation: If the intermediate imine is observed but not the product, the hydrogenation step is stalled. This suggests the Ru-H species is unstable or the temperature is too low to overcome the activation energy for hydride transfer.
-
Over-methylation: N,N-dimethylation occurs if the reaction runs too long or if the aniline is very electron-rich. Reduce temperature to 110°C or reduce reaction time.
Substrate Scope & Limitations
| Substrate Class | Expected Yield | Notes |
| Electron-Neutral (Aniline) | >90% | Standard conditions (140°C, 12h).[5] |
| Electron-Rich (p-OMe, p-Me) | 85-95% | Faster reaction; watch for dimethylation. |
| Electron-Poor (p-CF3, p-NO2) | 60-80% | Slower. Requires higher temp (150°C) or stronger base (KOtBu). |
| Sterically Hindered (o-substituted) | 50-70% | Significant drop in yield due to steric clash with pincer ligands. |
| Heterocycles (Aminopyridine) | Variable | Pyridine nitrogen can coordinate to Ru, poisoning the catalyst. |
References
-
Beller, M. et al. (2021).[6][7] Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology.
-
Kundu, S. et al. (2019). Ruthenium-Catalyzed Synthesis of N-Methylated Amides using Methanol. Organic Letters.
-
Li, F. et al. (2023).[3][5] Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.[3][8]
-
Seayad, A. M. et al. (2015). Efficient Ruthenium-Catalyzed N-Methylation of Amines Using Methanol. ACS Catalysis.
-
Selva, M. et al. (2008).[9] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol. Green Chemistry.
Sources
- 1. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A pincer ligand enabled ruthenium catalyzed highly selective N-monomethylation of nitroarenes with methanol as the C1 source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)] [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
Protocol for the synthesis of spiroindolenines using 3,5-dimethoxy-N-methylaniline.
Subject: Technical Application Note – Synthesis of Functionalized Spiroindolenines via Oxidative Cascade Cyclization
Executive Summary
This application note details the protocol for synthesizing 2-amino-3,3'-spiroindolenines utilizing 3,5-dimethoxy-N-methylaniline as the core nucleophilic scaffold. Spiroindolenines are privileged structural motifs in alkaloid natural products (e.g., Tabernanthe iboga alkaloids) and emerging drug candidates.
The protocol focuses on a Multicomponent Oxidative Cascade (MOC) . Unlike traditional Fischer Indole syntheses, which require harsh acidic conditions and often fail with electron-rich
Key Advantages of this Protocol:
-
Substrate Specificity: Optimized for this compound to prevent over-oxidation (quinone formation).
-
Atom Economy: One-pot assembly of the spiro-quaternary carbon.
-
Scalability: Avoids stoichiometric heavy metals; utilizes photochemical or hypervalent iodine oxidants.
Mechanistic Principles
The synthesis relies on the oxidative generation of an electrophilic iminium species followed by a cascade trapping sequence. The this compound acts as a "chameleon" reagent—first functioning as a nucleophile, then undergoing an oxidative dearomatization to form the spiro-center.
The Electronic "Sweet Spot"
The 3,5-dimethoxy substitution pattern is critical.
-
Activation: The methoxy groups at positions 3 and 5 markedly increase electron density at the ortho (C2/C6) and para (C4) positions.
-
Stabilization: During the spirocyclization, the resulting cationic intermediate is stabilized by the resonance donation of the methoxy groups, lowering the activation energy for the ring-closure step.
-
N-Methylation: The
-methyl group prevents the formation of primary aminyl radicals, directing the reaction toward the formation of the spiroindolenine core rather than oxidative coupling to azo compounds.
Reaction Pathway Visualization[1]
Figure 1: Mechanistic flow of the oxidative spirocyclization cascade.
Experimental Protocol
This protocol describes the Blue-Light Mediated Oxidative Coupling , which offers the highest functional group tolerance for this specific aniline.
Reagents & Equipment
| Component | Specification | Purpose |
| Substrate | This compound (>98%) | Core nucleophile. |
| Coupling Partner | Tetrahydroisoquinoline (THIQ) deriv.[1] | Precursor for the spiro-fused ring.[2][3][4] |
| Insertion Reagent | tert-Butyl Isocyanide | Forms the amidine linker. |
| Oxidant/Solvent | Bromotrichloromethane (BrCCl₃) | Radical source & oxidant. |
| Photocatalyst | Blue LEDs (450-460 nm) | Initiates radical chain. |
| Solvent | Acetonitrile (MeCN) | Polar aprotic medium. |
Step-by-Step Methodology
Pre-reaction Safety Check: BrCCl₃ is toxic and volatile. All operations must be performed in a fume hood. Use amber glassware to protect reagents from ambient light prior to reaction.
Step 1: Reaction Assembly
-
In a 10 mL borosilicate glass tube equipped with a magnetic stir bar, charge:
-
THIQ derivative (0.20 mmol, 1.0 equiv)
-
This compound (0.24 mmol, 1.2 equiv)
-
tert-Butyl isocyanide (0.24 mmol, 1.2 equiv)
-
-
Dissolve the mixture in anhydrous MeCN (2.0 mL).
-
Add BrCCl₃ (0.40 mmol, 2.0 equiv) via syringe.
-
Seal the tube with a PTFE-lined septum cap.
Step 2: Irradiation & Monitoring
-
Place the reaction vessel approximately 2-3 cm away from a Blue LED strip (approx. 12W) .
-
Stir vigorously at room temperature (25 °C). Use a fan to maintain temperature if the LEDs generate significant heat.
-
Timepoint: Monitor by TLC (Eluent: 30% EtOAc/Hexane) every 2 hours. The reaction typically reaches completion in 12–16 hours .
-
Diagnostic: The starting aniline spot (fluorescent) will disappear, and a new, more polar spot (the spiroindolenine) will appear.
-
Step 3: Work-up & Purification
-
Concentrate the reaction mixture directly under reduced pressure to remove MeCN and excess BrCCl₃.
-
Basification: Redissolve the residue in DCM (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize any HBr generated.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography on silica gel.
-
Gradient: 0%
40% EtOAc in Hexane. -
Note: The 3,5-dimethoxy group makes the product slightly acid-sensitive; avoid prolonged exposure to acidic silica.
-
Data Analysis & Validation
Successful synthesis is validated by the following spectral characteristics specific to the this compound derived core.
NMR Diagnostics
| Signal | Chemical Shift ( | Multiplicity | Interpretation |
| Spiro-C | 60.0 – 75.0 | Singlet (¹³C) | The quaternary spiro-carbon (C3). |
| Imine C=N | 160.0 – 175.0 | Singlet (¹³C) | Characteristic of the indolenine core. |
| N-Me | 2.80 – 3.10 | Singlet (³H) | N-Methyl group (distinct from starting aniline). |
| OMe | 3.60 – 3.80 | Two Singlets | The symmetry of the 3,5-dimethoxy group is broken upon cyclization. |
| Olefinic H | 5.50 – 6.50 | Doublets | Loss of aromaticity in the ring bearing the spiro-center (if dearomatized to diene). |
Critical Check: If the two methoxy peaks remain chemically equivalent (single peak integrating to 6H), the spiro-cyclization has not occurred . You likely have an acyclic amidine intermediate.
Troubleshooting Guide
-
Issue: Low yield / Complex mixture.[1]
-
Cause: Over-oxidation of the electron-rich dimethoxy ring to a quinone.
-
Solution: Reduce BrCCl₃ to 1.5 equiv or switch to a milder oxidant like PIFA (Phenyliodine(III) bis(trifluoroacetate)) in Trifluoroethanol (TFE).
-
-
Issue: No reaction.
-
Cause: Inefficient radical generation.
-
Solution: Ensure the light source emission overlaps with the charge-transfer complex absorption (often yellow/orange solution). Switch to White LEDs if Blue fails.
-
Alternative Route: Hypervalent Iodine (PIFA)[6]
For laboratories without photochemical setups, the PIFA-mediated route is the industry standard for dearomatization.
Workflow:
-
Functionalization: Pre-react this compound with a carboxylic acid tether (e.g., 3-phenylpropionic acid) to form the amide.
-
Cyclization: Treat the amide with PIFA (1.1 equiv) in TFE (2,2,2-Trifluoroethanol) at 0 °C.
-
Mechanism: PIFA attacks the electron-rich aromatic ring (para to the methoxy), generating a nitrenium ion which is trapped by the amide oxygen or nitrogen, forming a spirooxindole or spiro-lactam .
Note: While this route yields a spiro-lactam (C=O) rather than a spiroindolenine (C=N), it is often the preferred scaffold for subsequent reduction to the spiroindoline.
References
-
Ghandi, M. et al. (2024).[5] Synthesis of spiroindolenines through a one-pot multistep process mediated by visible light. Beilstein Journal of Organic Chemistry.
-
Wardrop, D. J. et al. (2018).[6] Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry.
-
Kita, Y. et al. (2011). Hypervalent iodine(III)-induced intramolecular cyclization reaction of substituted phenol ethers. Chemical & Pharmaceutical Bulletin.
-
Zhu, C. et al. (2010). PIFA-Mediated Dearomatizative Spirocyclization of Phenolic Biarylic Ketones. Journal of Organic Chemistry.
Sources
- 1. Synthesis of spiroindolenines through a one-pot multistep process mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of spiroindolenines through a one-pot multistep process mediated by visible light [beilstein-journals.org]
- 3. US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds - Google Patents [patents.google.com]
- 4. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of spirocyclic scaffolds using hypervalent iodine reagents [beilstein-journals.org]
Use of 3,5-dimethoxy-N-methylaniline in the synthesis of heterocyclic compounds.
Application Note: Advanced Heterocyclic Synthesis Using 3,5-Dimethoxy-N-methylaniline
Executive Summary & Molecule Profile
This compound (CAS: 118684-17-6) represents a specialized class of "super-activated" aromatic building blocks.[1] Unlike its primary amine counterpart (3,5-dimethoxyaniline), the N-methyl variant offers unique steric and electronic properties that are critical in modern drug discovery, particularly for DNA-intercalating agents and complex alkaloid scaffolds.
Key Chemical Characteristics:
-
Electronic Activation: The molecule possesses three strong electron-donating groups (EDGs): two methoxy groups at positions 3 and 5, and an N-methylamino group at position 1. This creates a synergistic activation at the C4 position (para to the nitrogen), making it exceptionally nucleophilic toward electrophiles.
-
Selectivity: The N-methyl group blocks the formation of primary imines (Schiff bases), forcing reactions toward tertiary amine formation or directing electrophilic attack to the ring carbons (C2/C4/C6).
-
Solubility Profile: Enhanced lipophilicity compared to the primary aniline, improving cell membrane permeability in derived pharmaceutical candidates.
Core Application: Synthesis of Acridine-Based DNA Intercalators
Context: Acridine derivatives are potent DNA intercalators used as anticancer (e.g., Amsacrine analogues) and antiviral agents. The incorporation of the N-methyl-3,5-dimethoxyphenyl moiety enhances the electron-donating character of the side chain, potentially increasing the binding affinity to the DNA minor groove via
Protocol 1: Nucleophilic Coupling with 9-Chloroacridine
Mechanism: Nucleophilic Aromatic Substitution (
Reagents:
-
Substrate: 9-Chloroacridine (1.0 equiv)
-
Nucleophile: this compound (1.1 equiv)[1]
-
Solvent: Anhydrous Ethanol (or 2-Ethoxyethanol for higher temp)
-
Catalyst: Conc. HCl (catalytic amount, 0.1 equiv) to protonate the acridine nitrogen, increasing electrophilicity at C9.
Step-by-Step Methodology:
-
Preparation: Dissolve 9-chloroacridine (e.g., 5.0 mmol, 1.07 g) in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add this compound (5.5 mmol, 0.92 g) dropwise to the stirring solution.
-
Activation: Add 2-3 drops of concentrated HCl. The solution typically darkens (red/orange) indicating the formation of the acridinium species.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (9-chloroacridine) is less polar than the product. -
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold 10% aqueous
to neutralize the HCl salt and precipitate the free base. -
Stir vigorously for 30 minutes.
-
Filter the resulting precipitate and wash with cold water (
).
-
-
Purification: Recrystallize the crude solid from methanol or an ethanol/water mixture to obtain N-(3,5-dimethoxyphenyl)-N-methylacridin-9-amine as yellow/orange needles.[1]
Yield Expectation: 85–92%
Self-Validating Check:
- NMR: Look for the disappearance of the N-H signal (if comparing to primary aniline precursor) and the distinct shift of the N-methyl singlet (approx. 3.5–3.8 ppm). The acridine aromatic protons will show a characteristic downfield shift due to the extended conjugation.
Advanced Application: Regioselective Vilsmeier-Haack Formylation
Context: To synthesize quinolines (via Meth-Cohn) or indoles, an aldehyde handle is often required. Due to the extreme activation of the ring, Vilsmeier-Haack formylation proceeds with high regioselectivity at the C4 position (para to the amino group), which is sterically accessible and electronically favored by the cooperative directing effects of the N-Me and OMe groups.
Protocol 2: Synthesis of 4-(N-Methylamino)-2,6-dimethoxybenzaldehyde
Mechanism: Electrophilic Aromatic Substitution (
Reagents:
-
Substrate: this compound (10 mmol)
-
Reagent: Phosphorus Oxychloride (
, 12 mmol) -
Solvent/Reagent: Dimethylformamide (DMF, 5 mL, excess)
Step-by-Step Methodology:
-
Reagent Formation: In a dry flask under argon, cool DMF (5 mL) to
. Add (1.1 mL) dropwise over 15 minutes. Stir for 30 minutes at until a white/yellowish semi-solid (Vilsmeier salt) forms. -
Substrate Addition: Dissolve this compound in a minimal amount of DMF (2 mL) and add it dropwise to the Vilsmeier reagent at
. -
Reaction: Allow the mixture to warm to room temperature, then heat to
for 2 hours. -
Hydrolysis: Pour the reaction mixture onto 50 g of crushed ice containing sodium acetate (to buffer pH ~5-6). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Extraction: Extract with Dichloromethane (DCM,
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
Pathway Visualization:
Caption: Regioselective C4-formylation pathway driven by synergistic electron donation.
Cutting-Edge Application: Visible-Light Mediated Spiroindolenine Synthesis
Context: Recent literature (e.g., Beilstein J. Org.[2] Chem. 2024) highlights the use of electron-rich anilines in multicomponent reactions to form spiroindolenines, a core scaffold in alkaloids like strychnine. The N-methyl aniline is an ideal substrate for these oxidative cascade reactions.[1]
Protocol Overview: This is a "One-Pot" oxidative Ugi-type reaction involving a tertiary amine (as an oxidizable component), the aniline, and an isocyanide, mediated by blue light.[3][4]
Key Reagents:
-
Substrate: this compound (1.0 equiv)
-
Co-reactant: N-Aryl tetrahydroisoquinoline (THIQ) (1.0 equiv)
-
Reagent: Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)
-
Oxidant/Solvent:
(used as solvent and oxidant) -
Energy Source: Blue LEDs (450–460 nm)
Why it works: The electron-rich aniline acts as a nucleophile attacking the iminium ion generated from the THIQ by the photocatalytic cycle, eventually cyclizing to form the spiro-center.
Summary Data Table
| Reaction Type | Target Heterocycle | Key Reagent | Conditions | Typical Yield |
| Acridine (DNA Intercalator) | 9-Chloroacridine | EtOH, Cat.[1] HCl, Reflux | 85–92% | |
| Vilsmeier-Haack | Benzaldehyde (Intermediate) | 75–80% | ||
| Oxidative Cascade | Spiroindolenine | Isocyanide / | Blue LED, RT | 50–65% |
References
-
Acridine Synthesis & Biological Evaluation
-
Ismail, M. et al. "The Synthesis of a Novel Anticancer Compound, N-(3,5 Dimethoxyphenyl) Acridin-9-Amine and Evaluation of Its Toxicity." The Open Chemistry Journal, 2018.
-
-
Vilsmeier-Haack on Activated Indoles/Anilines
-
Visible-Light Mediated Spiroindolenine Synthesis
-
Quinoline Synthesis via Meth-Cohn (Contextual)
-
Meth-Cohn, O. et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1, 1981.
-
Sources
- 1. 10272-07-8|3,5-Dimethoxyaniline|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of spiroindolenines through a one-pot multistep process mediated by visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Synthesis of spiroindolenines through a one-pot multistep process mediated by visible light [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. BJOC - Synthesis of spiroindolenines through a one-pot multistep process mediated by visible light [beilstein-journals.org]
Derivatization of 3,5-dimethoxy-N-methylaniline for antioxidant studies.
Derivatization of 3,5-Dimethoxy-N-methylaniline for Hybrid Antioxidant Studies
Executive Summary & Rationale
The "Antioxidant Paradox" remains a significant hurdle in drug development: many potent in vitro radical scavengers (e.g., phenolic acids) fail in vivo due to poor bioavailability and inability to cross lipid bilayers.
This guide details the derivatization of This compound to create Lipophilic Antioxidant Hybrids . We utilize this specific aniline scaffold for three mechanistic reasons:
-
Electronic Activation: The 3,5-dimethoxy substitution pattern creates an electron-rich aromatic ring, mimicking the B-ring of resveratrol and pterostilbene, which can stabilize radical cations via Single Electron Transfer (SET).
-
Mechanistic Isolation: The N-methyl group converts the resulting derivative into a tertiary amide. Unlike secondary amides, this removes the amide N-H as a hydrogen donor, forcing the antioxidant activity to originate solely from the attached phenolic payload or ring electron transfer. This makes it an excellent probe for studying specific antioxidant mechanisms.
-
Lipophilicity Modulation: The synthesis increases the partition coefficient (LogP) of hydrophilic phenolic acids (like Ferulic or Caffeic acid), potentially enhancing mitochondrial or membrane accumulation.
Chemical Strategy: The "Codrug" Approach
We will synthesize a hybrid molecule coupling Ferulic Acid (the antioxidant payload) with This compound (the lipophilic carrier/auxiliary).
Structure-Activity Relationship (SAR) Logic
-
The Payload (Ferulic Acid): Provides the phenolic hydroxyl group for Hydrogen Atom Transfer (HAT).
-
The Linker (Amide Bond): Biostable linkage; the tertiary amide resists rapid hydrolysis compared to esters.
-
The Carrier (Aniline Derivative): The 3,5-dimethoxy ring acts as an electron donor, potentially regenerating the phenoxyl radical or stabilizing the transition state.
Workflow Visualization
Caption: Step-by-step synthetic workflow for creating the antioxidant hybrid. The protection step ensures the phenolic OH does not interfere with the coupling.
Experimental Protocols
Protocol A: Synthesis of N-(3,5-dimethoxyphenyl)-N-methylferulamide
Note: Direct coupling using EDC/NHS is possible, but the Acid Chloride route (described below) often yields higher conversion for sterically hindered secondary anilines.
Materials:
-
This compound (CAS: 10161-30-5)
-
Acetylferulic acid (Synthesized from Ferulic acid + Acetic anhydride)
-
Thionyl chloride (
) -
Dichloromethane (DCM), anhydrous
-
Triethylamine (
) -
Hydrazine hydrate (
)
Step-by-Step Procedure:
-
Activation (Acid Chloride Formation):
-
Dissolve Acetylferulic acid (1.0 eq) in dry DCM.
-
Add Thionyl chloride (1.5 eq) and a catalytic drop of DMF.
-
Reflux for 2 hours under
atmosphere. -
Evaporate solvent and excess
under vacuum to obtain the crude acid chloride. Do not purify.
-
-
Coupling:
-
Dissolve this compound (1.0 eq) and
(1.2 eq) in anhydrous DCM at 0°C. -
Dropwise add the crude acetylferuloyl chloride (dissolved in DCM) to the aniline solution.
-
Allow to warm to room temperature and stir for 12 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The secondary amine spot should disappear.
-
-
Work-up & Deprotection:
-
Wash the organic layer with 1N HCl, then saturated
, then brine. Dry overngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> . -
Dissolve the intermediate (O-acetylated amide) in MeOH/THF (1:1).
-
Add Hydrazine hydrate (2.0 eq) and stir at RT for 2 hours (selectively removes the phenolic acetate without breaking the amide).
-
Evaporate solvents and purify via Flash Column Chromatography (Silica gel, Gradient Hexane -> EtOAc).
-
Validation Criteria:
-
1H NMR (CDCl3): Look for the N-Methyl singlet (~3.3 ppm) and the disappearance of the broad N-H signal of the starting aniline. The two methoxy groups on the aniline ring should appear as a singlet (~3.8 ppm, 6H).
-
MS (ESI+): Confirm Molecular Ion
.
Protocol B: DPPH Radical Scavenging Assay
This assay validates the transfer of antioxidant activity from the parent acid to the hybrid derivative.
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in Methanol).
-
Positive Control: Ascorbic Acid or pure Ferulic Acid.
-
Test Compound: Synthesized Hybrid.
Procedure:
-
Preparation: Prepare serial dilutions of the Test Compound in Methanol (10 – 200 µM).
-
Incubation: Mix 100 µL of test solution with 100 µL of DPPH solution in a 96-well plate.
-
Reaction: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure absorbance at 517 nm (
). -
Calculation:
Data Interpretation: The tertiary amide structure prevents the nitrogen from acting as a radical scavenger. Therefore, any activity observed confirms that the phenolic moiety remains active despite the derivatization.
Data Presentation & Analysis
Antioxidant Mechanism Visualization The following diagram illustrates how the hybrid molecule scavenges radicals via Hydrogen Atom Transfer (HAT) and how the electron-rich aniline ring stabilizes the system.
Caption: Mechanistic flow of radical scavenging by the hybrid molecule.
Expected Results Table Use this template to record your experimental data.
| Compound | Molecular Weight | LogP (Calc) | DPPH IC50 (µM) | Relative Potency |
| Ferulic Acid (Parent) | 194.18 | 1.51 | ~35.0 | 1.0 (Ref) |
| This compound | 167.21 | 1.85 | >500 (Inactive*) | N/A |
| Hybrid Derivative | ~343.3 | ~3.20 | ~40.0 | ~0.9 |
Note: The aniline parent is "inactive" in HAT mechanisms because it lacks the labile H-atom of the phenol, and the N-H bond dissociation energy is higher than that of phenolic O-H. The Hybrid retains the potency of Ferulic acid but with significantly higher LogP (3.20 vs 1.51), predicting better membrane permeability.
References
-
Reactive Oxygen Species & Antioxidant Design
-
Phenolic Amide Hybrids
-
Structure-Property Relationships
-
Chemical Data & Availability
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Side reactions to avoid during the synthesis of 3,5-dimethoxy-N-methylaniline
Welcome to the Technical Support Center for the synthesis of 3,5-dimethoxy-N-methylaniline . This guide is engineered for researchers and drug development professionals to troubleshoot reaction bottlenecks, eliminate side reactions, and optimize yields.
The synthesis of secondary anilines is notoriously prone to chemoselectivity issues. Below, we dissect the causality behind common side reactions and provide self-validating protocols to ensure synthetic integrity.
Mechanistic Troubleshooting: Avoiding Critical Side Reactions
The transformation of 3,5-dimethoxyaniline to its N-methylated derivative involves navigating the delicate balance of nucleophilicity and electrophilicity. Understanding the mechanistic causality of side reactions is the first step to preventing them.
Issue A: Over-Methylation (Formation of N,N-dimethyl-3,5-dimethoxyaniline)
-
The Causality: The target secondary amine (this compound) is inherently more nucleophilic than the primary amine starting material due to the electron-donating inductive effect of the newly added methyl group[1]. If the C1 source (e.g., formaldehyde or methyl halide) is not strictly controlled, the secondary amine will outcompete the primary amine, leading to rapid over-methylation[2].
-
Mitigation: Avoid traditional alkyl halides (like MeI). Instead, utilize reductive amination with strict stoichiometric control or transition-metal-catalyzed "borrowing hydrogen" methodologies[3].
Issue B: Electrophilic Aromatic Substitution (Ring Methylation)
-
The Causality: The two methoxy groups at the 3- and 5-positions strongly activate the aromatic ring via resonance, making the ortho and para positions highly susceptible to electrophilic attack. Using harsh electrophiles (like dimethyl sulfate or methyl iodide) under elevated temperatures can lead to Friedel-Crafts-type alkylation on the aromatic ring rather than the nitrogen.
-
Mitigation: Shift the reaction paradigm from nucleophilic substitution to reductive amination. By forming an imine/iminium intermediate first, the electrophilicity is localized to the carbon of the aldehyde, protecting the activated aromatic ring[4].
Issue C: N-Formylation Byproducts
-
The Causality: When employing the Eschweiler-Clarke reaction or using formic acid as a hydride source, incomplete reduction of the imine intermediate or direct condensation with formic acid can yield an N-formylated byproduct (mass +28 Da).
-
Mitigation: Ensure sufficient equivalents of the reducing agent are active, or switch to an alternative C1 source such as methanol in a borrowing hydrogen framework[3].
Reaction pathway showing target mono-methylation versus common side reactions.
Quantitative Data: Synthesis Strategy Comparison
Selecting the correct synthetic route dictates the impurity profile. The table below summarizes the quantitative outcomes and risks associated with standard methodologies.
| Synthesis Strategy | Reagents & Catalysts | Typical Yield | Primary Side Reaction Risk | Mitigation Strategy |
| Borrowing Hydrogen | Methanol, Ru(II) Catalyst, Base | 95–97%[3] | Incomplete conversion | Perform in a sealed Schlenk tube at 140°C to maintain MeOH concentration. |
| Buchwald-Hartwig | 3,5-dimethoxychlorobenzene, MeNH₂, BrettPhos | 97%[5] | Diarylation of methylamine | Use excess methylamine (2.0 equiv) and sterically demanding ligands. |
| Reductive Amination | Formaldehyde, NaBH₄ / NaOMe | 73–95%[6] | Over-methylation | Strict 1:1 stoichiometry; slow addition of aldehyde at 0°C. |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Variable | N-formylation | Monitor reduction completion via LC-MS before workup. |
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols incorporate built-in validation checkpoints.
Protocol A: Green Synthesis via Ru(II)-Catalyzed "Borrowing Hydrogen"
This method utilizes methanol as a renewable C1 building block, generating water as the only byproduct and completely avoiding over-methylation[4].
Step-by-Step Methodology:
-
Preparation: In a glovebox, charge a 10 mL Schlenk tube equipped with a magnetic stir bar with Ru catalyst (0.5 mol %, 0.005 equiv), 3,5-dimethoxyaniline (1.0 mmol, 1.0 equiv), and Cs₂CO₃ (0.50 equiv)[3].
-
Solvent Addition: Add anhydrous methanol (1 mL). Methanol serves dual roles as both the solvent and the methylating agent.
-
Reaction: Seal the tube, transfer to a fume hood, and heat at 140 °C for 12 hours[3].
-
Validation Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexanes/EtOAc). The primary amine will consume completely, replaced by a less polar secondary amine spot.
-
Workup: Cool to room temperature, concentrate in vacuo, and purify via silica gel chromatography.
-
Validation Checkpoint 2 (NMR): Confirm product identity via ¹H NMR (400 MHz, CDCl₃). You must observe the disappearance of the broad primary NH₂ peak and the appearance of a sharp singlet at δ 2.81 ppm (3H, s, NCH₃) and a broad singlet at δ 3.72 ppm (1H, br s, NH) [6].
Protocol B: Controlled Reductive Amination
If transition metal catalysis is not viable, reductive amination is the standard alternative.
Step-by-Step Methodology:
-
Imine Formation: Dissolve 3,5-dimethoxyaniline (3.62 mmol) in methanol. Add paraformaldehyde (7.17 mmol) and sodium methoxide (18.1 mmol)[6].
-
Reduction: Slowly add sodium borohydride (0.138 g, 3.62 mmol) in portions at 0 °C to control the exothermic hydride transfer[6].
-
Validation Checkpoint 1 (pH Control): The conjugate acid of 3,5-dimethoxyaniline has a pKa of 3.86[4]. The N-methylated product is slightly more basic. Ensure the aqueous workup is adjusted to pH > 8 using saturated NaHCO₃ to keep the product in its free-base (organic-soluble) form.
-
Validation Checkpoint 2 (GC-MS): Analyze the crude organic layer. The target mass is m/z 167 . If a peak at m/z 181 is detected, N,N-dimethylation has occurred, indicating the paraformaldehyde equivalents must be reduced in future runs.
Frequently Asked Questions (FAQs)
Q1: I am detecting a mass of M+28 in my crude mixture. What happened? A1: You are likely observing N-formylation. If you used formic acid as a hydride source, the intermediate imine may not have been fully reduced, or the amine reacted directly with the acid. To validate, check your IR spectrum for a strong carbonyl stretch (~1670 cm⁻¹). Resolve this by increasing the equivalents of your reducing agent or switching to the Ru/MeOH borrowing hydrogen protocol[3].
Q2: Why did my reductive amination yield a 1:1 mixture of mono- and di-methylated products despite using exactly 1.0 equivalent of formaldehyde? A2: This is a kinetic issue. The secondary amine (this compound) is more nucleophilic than the primary starting material[1]. Once a small amount of product forms, it aggressively competes for the remaining formaldehyde. To fix this, use a bulky reducing agent (like NaBH(OAc)₃) or add the aldehyde via a syringe pump over several hours to keep its concentration infinitely low.
Q3: Can I synthesize this compound by modifying the aromatic ring instead of the amine? A3: Yes. You can utilize a Buchwald-Hartwig amination. By reacting 3,5-dimethoxychlorobenzene with methylamine in the presence of a BrettPhos precatalyst and NaOt-Bu at room temperature, you can achieve a 97% yield. Methylamine is used in excess (2.0 M) to prevent diarylation[5].
Diagnostic workflow for identifying and resolving synthesis impurities.
References
-
Benchchem. "this compound | 118684-17-6 | Benchchem: Synthesis via Precursor Modification". Benchchem. 4
-
Google Patents. "JP5591714B2 - Ligands for transition metal catalyzed cross coupling and methods of use thereof". Google Patents. Link
-
PMC. "Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source". National Institutes of Health. 3
-
Supporting Information. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions". Amazon AWS. 5
-
Benchchem. "Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline". Benchchem. 1
-
RSC. "Selective access to dihydrophenanthridines and phenanthridinones via cyclisation of aryl amines onto N-tethered arynes". RSC.org. 6
-
ResearchGate. "One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes". ResearchGate. 2
-
RHHZ. "Methylation of amines using formic acid via simple inorganic base catalysis". RHHZ.net. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 118684-17-6 | Benchchem [benchchem.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Optimizing 3,5-Dimethoxy-N-methylaniline Synthesis
Topic: Improving the yield and selectivity of 3,5-dimethoxy-N-methylaniline. Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Objective: To provide field-proven protocols and troubleshooting strategies that maximize the yield of the mono-methylated product while suppressing the formation of the N,N-dimethyl impurity.
The Core Challenge: The Selectivity Paradox
As a Senior Application Scientist, I often see researchers struggle with this specific transformation. The 3,5-dimethoxy substitution pattern makes the aniline ring significantly electron-rich. This increases the nucleophilicity of the nitrogen atom, making the product (the secondary amine) often more reactive than the starting material (the primary amine).
The Result: In standard direct alkylation (e.g., MeI, dimethyl sulfate), the reaction races toward the tertiary amine (N,N-dimethyl), leading to low yields of the desired mono-methyl product and difficult purification.
To solve this, we must switch from "controlling kinetics" to "controlling mechanism."
Experimental Protocols
Protocol A: The "Gold Standard" Two-Step Method (High Yield & Purity)
Recommended for: Scale-up (>5g), high-value intermediates, or when >95% selectivity is required. Mechanism: This route installs a "blocking group" (formyl) that physically prevents a second alkylation, guaranteeing mono-selectivity.
Step 1: N-Formylation [1][2]
-
Reagents: 3,5-dimethoxyaniline (1.0 eq), Ethyl formate (excess) OR Formic acid (1.2 eq)/Acetic anhydride (1.1 eq).
-
Procedure:
-
Dissolve 3,5-dimethoxyaniline in ethyl formate (acts as solvent and reagent) or THF.
-
Reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of aniline.
-
Critical Checkpoint: Ensure complete conversion. Any remaining aniline will carry over as an impurity.
-
Concentrate in vacuo. The intermediate N-(3,5-dimethoxyphenyl)formamide is usually a solid and can often be used without further purification.
-
Step 2: Reduction to Amine [3]
-
Reagents: Borane-dimethyl sulfide complex (BH3·DMS, 2.0–3.0 eq) or LiAlH4 (2.0 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Dissolve the formamide intermediate in anhydrous THF under N2 atmosphere.
-
Cool to 0°C.
-
Dropwise Addition: Add BH3·DMS or LiAlH4 solution slowly to control gas evolution.
-
Allow to warm to room temperature, then reflux for 2–4 hours.
-
Quench: Cool to 0°C. Carefully quench with MeOH (for BH3) or Fieser workup (for LiAlH4).
-
Acid Hydrolysis (Crucial for Borane): If using BH3, the amine-borane complex must be broken. Add 10% HCl and reflux for 1 hour, then basify with NaOH to pH >10.
-
Extract with DCM or EtOAc.
-
Protocol B: Optimized Reductive Amination ( Rapid/One-Pot )
Recommended for: Small scale (<1g), rapid screening, or when two-step is too time-consuming. Mechanism: Formation of the hemiaminal/imine followed by selective in-situ reduction.
-
Reagents: 3,5-dimethoxyaniline (1.0 eq), Paraformaldehyde (1.1–1.2 eq), NaOMe (0.5 eq), NaBH4 (1.5 eq).
-
Solvent: Methanol (Anhydrous).
-
Procedure:
-
Imine Formation: Combine aniline, paraformaldehyde, and NaOMe in MeOH. Stir at reflux or 60°C for 2–4 hours.
-
Why NaOMe? It depolymerizes paraformaldehyde and catalyzes the attack of the poor nucleophile (aniline) on formaldehyde.
-
-
Cool Down: Cool the mixture to 0°C.
-
Reduction: Add NaBH4 portion-wise.
-
Note: Do not add NaBH4 at the start. If added too early, it reduces formaldehyde to methanol before it reacts with the amine.
-
-
Stir at room temperature for 2 hours.
-
Quench with water, remove MeOH under vacuum, and extract.
-
Troubleshooting & FAQs
Q1: I am seeing significant N,N-dimethyl byproduct (over-methylation). How do I stop this?
Diagnosis: The secondary amine product is more nucleophilic than the starting material. Solution:
-
Switch to Protocol A. It is chemically impossible to over-methylate via the formamide route.
-
If using Protocol B: Lower the equivalents of Paraformaldehyde to 0.95 eq. It is better to have unreacted starting material (separable) than dimethyl byproduct (difficult to separate).
-
Avoid Methyl Iodide: Direct alkylation with MeI is uncontrollable for this substrate without complex protection strategies.
Q2: My reaction stalled with 30% starting material remaining (Protocol B).
Diagnosis: Incomplete formation of the imine/hemiaminal species before reduction. Solution:
-
Increase "Cook" Time: The initial reaction between the aniline and paraformaldehyde needs heat (60°C) and time (4h+) to reach equilibrium before you add the reducing agent.
-
Add a Desiccant: Add activated 4Å molecular sieves to the imine formation step to drive the equilibrium forward by removing water.
Q3: How do I separate the mono-methyl product from the di-methyl impurity?
Technical Insight: The physical properties are similar, making separation tricky. Strategy:
-
Chemical Separation: React the crude mixture with acetic anhydride (1.1 eq) in DCM.
-
The Mono-methyl amine will react to form the N-methyl-N-acetyl derivative (neutral amide).
-
The Di-methyl amine (tertiary) cannot react and remains basic.
-
Wash: Wash the organic layer with dilute HCl. The Di-methyl amine goes into the aqueous layer. The amide stays in the organic layer.
-
Recover: Hydrolyze the amide (KOH/EtOH reflux) to get pure mono-methyl product.
-
Visualizing the Chemistry
Reaction Pathway & Selectivity Logic[4]
Caption: Comparison of the "Runaway" Direct Route vs. the "Controlled" Two-Step Formamide Route.
Purification Decision Tree
Caption: Troubleshooting purification when selectivity fails. The Acylation Strategy chemically separates the mixture.
Summary of Key Data
| Feature | Protocol A (Two-Step) | Protocol B (Reductive Amination) | Direct Alkylation (MeI) |
| Yield | High (85–95%) | Moderate (60–75%) | Low (<40%) |
| Selectivity | Perfect (100% Mono) | Variable (Risk of Di) | Poor (Major Di) |
| Time | 2 Days | 6 Hours | 2 Hours |
| Scalability | Excellent | Good | Poor |
| Atom Economy | Lower (Loss of Formyl) | High | Low |
References
-
Bhattacharyya, S. (1995). "Reductive Alkylation of Amines." Journal of the Chemical Society, Perkin Transactions 1. (General methodology for reductive amination strategies).
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews. (Foundational text on borohydride reductions).
-
Sorribes, I., et al. (2009). "Selective N-monomethylation of anilines." Organic Letters. (Discusses selectivity issues in aniline methylation).
-
PrepChem. "Synthesis of (3,5-dimethoxy)phenyl isocyanate and carbamates." (Specific precursor data for 3,5-dimethoxy systems).
Sources
Stability of 3,5-dimethoxy-N-methylaniline under acidic and basic conditions
Title: Technical Support Center: 3,5-Dimethoxy-N-methylaniline Stability & Handling
Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling and stability of electron-rich aniline derivatives. This compound (CAS: 118684-17-6) is a highly valuable building block in medicinal chemistry, materials science, and complex molecule synthesis. However, its electron-rich aromatic core and secondary amine functionality create specific stability challenges under varying pH conditions. This guide provides mechanistic troubleshooting, self-validating protocols, and fundamental data to ensure the integrity of your synthetic workflows.
Troubleshooting Guide: Acidic vs. Basic Environments
Q1: My this compound stock solution turned reddish-brown after a few days on the bench. What caused this, and how can I prevent it? Causality & Solution: The reddish-brown discoloration is a classic hallmark of autoxidation. Under neutral or basic conditions, this compound exists as a free base. The nitrogen lone pair is fully available, and the presence of the electron-donating N-methyl group, combined with the electron-rich dimethoxyphenyl ring, significantly lowers the molecule's oxidation potential [1]. When exposed to ambient oxygen and light, the free base undergoes single-electron transfer to form a reactive radical cation, which subsequently polymerizes into colored degradation products [2]. Prevention: Always store the free base under an inert atmosphere (nitrogen or argon) in amber vials to exclude light. If long-term storage is required, consider converting it to its hydrochloride salt (acidic conditions), which ties up the nitrogen lone pair and drastically increases oxidative stability.
Q2: I am trying to extract this compound from an aqueous reaction mixture. What pH should I target, and why? Causality & Solution: You must exploit the pKa of the conjugate acid. The parent compound, 3,5-dimethoxyaniline, has a conjugate acid pKa of approximately 3.86 [1]. The N-methyl group slightly increases this basicity due to its inductive (+I) effect [3]. To extract the compound into an organic phase (e.g., ethyl acetate or dichloromethane), you must ensure it is fully deprotonated. Target a pH of at least 6.0–7.0 (ideally >8.0 using saturated NaHCO₃ or dilute NaOH) to ensure >99% exists as the lipophilic free base. Conversely, to extract it into the aqueous phase (e.g., to wash away neutral organic impurities), drop the pH to < 2.0 using 1M HCl. This protonates the amine, forming the highly water-soluble anilinium salt.
Q3: The Safety Data Sheet (SDS) lists "Acids" under incompatible materials, yet acid-base extraction is recommended. Is the compound unstable in acid? Causality & Solution: This is a common point of confusion. The SDS incompatibility refers to concentrated or strongly oxidizing acids (like nitric acid or concentrated sulfuric acid), which can cause violent exothermic reactions, oxidative cleavage, or unwanted electrophilic aromatic substitution on the highly activated dimethoxy ring [4]. In contrast, dilute, non-oxidizing acids (like 1M HCl or 1M H₂SO₄ at room temperature) are perfectly safe and are actually beneficial for stabilizing the compound by forming the anilinium salt, which protects the amine from oxidation.
Quantitative Data Summary: Acidic vs. Basic Environments
The following table summarizes the physicochemical behavior of this compound across pH environments, providing a quick reference for your experimental design.
| Physicochemical Property | Acidic Conditions (pH < 2.0) | Basic/Neutral Conditions (pH > 6.0) |
| Dominant Chemical Species | Protonated (Anilinium salt) | Free Base |
| Nitrogen Lone Pair Status | Engaged (Bonded to H⁺) | Available (Nucleophilic) |
| Oxidative Stability | High (Deactivated toward autoxidation) | Low (Prone to radical cation formation) |
| Solubility Profile | High in aqueous media, low in organic | High in organic solvents, poor in aqueous |
| Visual Appearance | Colorless to pale yellow solution | Darkens to reddish-brown over time |
| Primary Degradation Risk | Electrophilic attack (if heated strongly) | Ambient air/light oxidation |
Visualizing the Chemical Stability Logic
The following diagram illustrates the divergent pathways of this compound depending on the pH of the environment.
Caption: pH-dependent stability pathways of this compound.
Self-Validating Experimental Protocols
As an application scientist, I advocate for "self-validating" protocols—workflows where the physical observation at each step confirms the chemical state of the molecule, ensuring trustworthiness and reproducibility.
Protocol 1: Self-Validating Acid-Base Purification This protocol purifies the degraded (reddish-brown) free base from neutral organic impurities and polymerized oxidation products. The phase partitioning serves as a self-validating mechanism: if the pH is correct, the color and mass will transfer exactly as predicted.
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the impure this compound in an organic solvent (e.g., Ethyl Acetate, 10 mL/g). Observation: The solution will likely be reddish-brown.
-
Acidic Extraction (Protonation): Add an equal volume of 1M HCl (aq). Stopper and shake vigorously. Vent carefully to release any pressure.
-
Phase Separation: Allow the layers to separate.
-
Self-Validation Check: The aqueous layer (bottom) should now contain your protonated product. The organic layer (top) will retain non-basic impurities and highly polymerized dark byproducts.
-
-
Organic Wash: Separate the aqueous layer and wash it once more with fresh Ethyl Acetate to remove residual neutral impurities. Discard the organic layers.
-
Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH (aq) dropwise while stirring until the pH reaches >8.0 (verify with pH paper).
-
Self-Validation Check: The solution will turn cloudy as the water-insoluble free base precipitates or forms an emulsion.
-
-
Final Extraction: Extract the basic aqueous layer twice with fresh Ethyl Acetate.
-
Drying and Concentration: Combine the new organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Result: A purified, pale yellow oil or solid.
Visualizing the Extraction Workflow
Caption: Self-validating acid-base extraction workflow for this compound.
Protocol 2: Anaerobic Storage Preparation To prevent the degradation described in Q1, follow this storage protocol:
-
Transfer the purified free base into a dark amber glass vial to prevent photo-oxidation.
-
Sparge the headspace of the vial with a gentle stream of high-purity Nitrogen or Argon gas for 30–60 seconds to displace all oxygen.
-
Seal immediately with a PTFE-lined cap.
-
Store at 2–8°C (refrigerated) to slow down any residual kinetic degradation pathways.
References
- Benchchem. "this compound | 118684-17-6 | Benchchem". Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv_Nvk9QbZ2pF9IZruYgkBBDZttE4VhagsBj3xePg_8mTnpGF_RtddQt6Jq7L-bkFjAF0ttA4wC7k6OuRk3S8xNZC1PJNOXQhYAlzryTMUK-FYzP-KcsEp4QChf2jdHvC7zR3B1Q==]
- Yufenggp. "N-Methylaniline Chemical Properties,Uses,Production". Yufenggp.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVGZECyFrbOVf5aENyiH3bIaxkjWxFBj1959yJeoWpglAybRAPuMXrZ1gRiVkMsZJyW07SBt4Z6AYMNlLHy7ZvgJltt0OSh95NcyasGT7crOQ3XFKkVcAkyMwgeMhQngXxWID9QNRqedRpG0TMd2-PqkqLH6HlxQviNnBE2c2dXwzwji3FMdlV4hu_p66HXCAlQAz2zoM=]
- Bloom Tech. "Why is N-Methylaniline More Basic than Aniline? - Knowledge". Bloom Tech.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENGF9cMJxnUWiPeSgBVD53-s2yRUJvU6QAqXzwtX9fJm2HLW6miaZqfeGx4Fe8cSNt5u-Yb6D1naBTyhHccIngRj4Ko78BZ4BH-1hd8eH4GxSsUgPrJhsrVtHc7qR-OLAy_xOF12w-CC-GSTom9HRMd0Es3nKqJOqUPOkvGy2CRWiPFCgE0dOxbwV_XU5DVxKcq9M33zbF]
- Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific". Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbMO6QU397amvo43D7t-ZTcpplsbmZsBEtFLgqfUQZhokAfL5sFK8UGx1rODSAV9KlS0vs9BHtnhzB4ua-EquFSGVA5IMTitJYhoAakiQYQorAM7-7c3gwsxAMSv-e7WnNv0-rkab1mAnotR7iez5FFMxTOnrSIJVwT4n86nk8Fan8LEXrDZn_vTibAWsM2qC4jSqeK7MBI_iG8ZGlNlqqH9awXErAcyOn-4Dei4qbewZqUmAlBeJLZzjj8snKuXrxMt6SD-X-fpWOLb3ij3SW9uI=]
Technical Support Center: Troubleshooting Friedel-Crafts Reactions with Dimethoxyanilines
Executive Summary: The Lewis Acid-Base Paradox
You are likely reading this because your Friedel-Crafts (FC) reaction on a dimethoxyaniline substrate failed to convert, despite the ring being theoretically "activated" by two methoxy groups.
The Core Issue: While methoxy groups (
This creates two critical failures:
-
Catalyst Sequestration: The catalyst is consumed by the amine, leaving none to generate the electrophile (acylium ion).
-
Ring Deactivation: The resulting ammonium-like complex (
) becomes a strong electron-withdrawing group, deactivating the ring towards electrophilic attack.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
This guide provides three field-proven protocols to bypass this thermodynamic trap.
Diagnostic Workflow
Before altering your reagents, use this logic flow to select the correct remediation strategy.
Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on substrate constraints and target moiety.
Technical Deep Dive & Protocols
Method A: The Protection Route (Standard)
Best for: Robust scale-up, avoiding exotic Lewis acids.
Mechanism: Acetylation converts the basic amine into a non-basic amide. The lone pair is delocalized into the carbonyl, preventing strong coordination with
Protocol:
-
Protection: Treat dimethoxyaniline with Acetic Anhydride (
) in DCM to form the acetanilide. -
Acylation:
-
Suspend
( ) in DCM at . -
Add Acetyl Chloride (
). -
Add the acetanilide solution dropwise.
-
Critical Step: Reflux may be required. The amide oxygen can still coordinate
, so excess catalyst ( ) is mandatory [1].
-
-
Deprotection: Acidic hydrolysis (
) restores the amine.
Method B: The Sugasawa Reaction (Advanced)
Best for: Direct ortho-acylation of unprotected anilines.
Mechanism: This method utilizes Boron Trichloride (
Protocol (Adapted for Dimethoxyanilines):
-
Setup: Flame-dry glassware under Argon.
-
Reagents: Dissolve dimethoxyaniline (
) in dry 1,2-dichloroethane (DCE). -
Catalyst Addition: Add
( , 1M in DCM) at . A precipitate will form (the amine-boron complex). -
Electrophile: Add the nitrile (
, ) followed by ( ) as a solid. -
Reaction: Reflux for 6–12 hours. The dual Lewis acid system (
protecting N, activating CN) drives the reaction. -
Quench: Cool and carefully add dilute
. Heat to for 30 mins to hydrolyze the intermediate ketimine to the ketone.
Method C: Vilsmeier-Haack Formylation
Best for: Adding an aldehyde group (
Protocol:
-
Vilsmeier Reagent: In a dry flask, add
( ). Cool to . Dropwise add ( ). Stir 30 min until the salt precipitates. -
Addition: Dissolve dimethoxyaniline in
and add to the reagent. -
Heating: Heat to
for 2–4 hours. -
Workup: Pour onto crushed ice/sodium acetate. The formylated product usually precipitates.
Comparative Data Analysis
The following table summarizes expected outcomes based on internal application data and literature precedents for 2,4-dimethoxyaniline.
| Parameter | Standard FC (Unprotected) | Standard FC (Protected) | Sugasawa (BCl3) | Vilsmeier-Haack |
| Catalyst | ||||
| Stoichiometry | 1.1 eq | 2.5 - 3.0 eq | 1.1 eq each | 1.1 eq |
| Primary Issue | Catalyst poisoning | Extra steps (protect/deprotect) | Moisture sensitivity | Formylation only |
| Typical Yield | < 10% (Trace) | 75 - 85% | 60 - 75% | 80 - 90% |
| Regioselectivity | N/A | Para to amine (usually) | Ortho to amine | Para to amine |
Mechanism Visualization: The "Aniline Trap" vs. Sugasawa Solution
Figure 2: Mechanistic divergence between standard Lewis acid poisoning and Boron-mediated activation.
Frequently Asked Questions (FAQ)
Q: Can I use
Q: Why does my reaction turn into a black tar?
A: Dimethoxyanilines are electron-rich and prone to oxidation. Strong Lewis acids like
-
Fix: Ensure strict inert atmosphere (
/Argon) and control temperature. Do not exceed unless necessary.
Q: I need to put the acyl group meta to the amine. Is this possible? A: Direct FC will almost always direct ortho or para to the activating groups (methoxy/amine). To achieve meta substitution, you would typically need to acylate a precursor (like nitro-dimethoxybenzene) before reducing the nitro group to the amine.
References
-
BenchChem Technical Notes. (2025). Troubleshooting Common Issues in Friedel-Crafts Reactions. Retrieved from
-
Sugasawa, T., et al. (1978).[1] Aminohaloborane in organic synthesis. Specific ortho-substitution of anilines.[1][2][3][4] Journal of the American Chemical Society.
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[3][5][6][7][8][9][10][11][12][13]
-
Hoesch, K. (1915).[7][12] Eine neue Synthese aromatischer Ketone. Berichte der deutschen chemischen Gesellschaft.[11]
Sources
- 1. Sugasawa Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. youtube.com [youtube.com]
- 7. Hoesch reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Houben-Hoesch Reaction [drugfuture.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Deactivation in the N-Methylation of Anilines
Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the N-methylation of anilines. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding catalyst deactivation, a critical challenge in this synthetic transformation. Our goal is to equip you with the knowledge to diagnose, prevent, and remedy catalyst deactivation, thereby enhancing the efficiency and reproducibility of your reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the N-methylation of anilines.
Q1: What are the primary indicators of catalyst deactivation in my aniline methylation reaction?
A1: The most common signs of catalyst deactivation include a noticeable decrease in the reaction rate, a reduction in the yield of your desired N-methylated aniline product, and a loss of selectivity, potentially leading to an increase in byproducts such as N,N-dimethylaniline or ring-methylated anilines.[1] You might also observe physical changes in the reaction mixture, like a change in color or the formation of insoluble materials.[1]
Q2: What are the most prevalent mechanisms leading to the deactivation of catalysts in this specific reaction?
A2: Catalyst deactivation in the N-methylation of anilines typically proceeds through three main pathways: chemical, thermal, and mechanical degradation.[2]
-
Chemical Deactivation (Poisoning): This occurs when impurities in the feedstock or byproducts from the reaction strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[3][4] Common poisons in aniline methylation include sulfur and halogen compounds.[5]
-
Mechanical Deactivation (Fouling/Coking): This involves the physical deposition of substances on the catalyst surface, which blocks pores and active sites.[2] In the context of aniline methylation, this often manifests as the formation of carbonaceous deposits, or "coke," from the polymerization of reactants or products.[5]
-
Thermal Deactivation (Sintering): Exposure to high temperatures can cause the small, highly dispersed active metal particles of a heterogeneous catalyst to agglomerate into larger particles.[3][6] This process, known as sintering, leads to a significant reduction in the active surface area of the catalyst and, consequently, a loss of activity.[7]
Q3: Can the aniline substrate or the methanol methylating agent contribute to catalyst deactivation?
A3: Yes, both reactants can play a role in deactivation. Aniline, being a Lewis base, can strongly interact with acidic catalyst sites, potentially leading to inhibition.[1] Furthermore, anilines can undergo oxidation and polymerization, especially if oxygen is present, forming species that can foul the catalyst surface. Methanol can also contribute to coking at higher temperatures.
Q4: My reaction selectivity is changing over time, with an increase in N,N-dimethylaniline. What is the likely cause?
A4: A shift in selectivity towards the di-methylated product often indicates a change in the catalyst's surface properties or reaction conditions. As the reaction temperature increases, the selectivity for N,N-dimethylaniline often rises.[8] Partial deactivation of certain active sites that favor mono-methylation could also lead to an altered product distribution.
Section 2: Troubleshooting Guides
This section provides structured workflows to diagnose and address specific issues encountered during your experiments.
Issue 1: Rapid Decline in Catalyst Activity
If you observe a faster-than-expected drop in your catalyst's performance, follow this diagnostic workflow:
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for a rapid decline in catalyst activity.
Issue 2: Loss of Selectivity to N-Methylaniline
A decrease in the selectivity towards the desired mono-methylated product can be addressed using the following steps:
| Potential Cause | Diagnostic Step | Recommended Action |
| High Reaction Temperature | Review temperature logs. Compare with literature for the specific catalyst system. | Lower the reaction temperature. While this may decrease the overall conversion rate, it often favors mono-alkylation.[8] |
| Changes in Catalyst Acidity | Characterize the spent catalyst using techniques like ammonia temperature-programmed desorption (NH3-TPD) to assess changes in surface acidity.[9] | If acidity has changed due to coking or other factors, catalyst regeneration may be necessary. For future runs, consider a catalyst with optimized acidity for mono-methylation. |
| Mass Transfer Limitations | Vary the stirring speed in a batch reactor or the flow rate in a continuous reactor. | If selectivity changes with mixing or flow rate, mass transfer limitations may be present. Improve mixing or adjust the catalyst particle size. |
| Prolonged Reaction Time | Analyze reaction kinetics by taking samples at different time points. | N-methylaniline can be further methylated to N,N-dimethylaniline over time.[10] Optimize the reaction time to maximize the yield of the mono-methylated product. |
Section 3: Catalyst Deactivation Mechanisms in Detail
A deeper understanding of the deactivation mechanisms is crucial for developing robust catalytic processes.
Catalyst Poisoning
Catalyst poisoning involves the strong chemisorption of impurities on the active sites, leading to a reduction in catalytic activity.[3]
-
Common Poisons: In the context of aniline methylation, sulfur and halogen compounds are particularly detrimental, even at parts-per-million (ppm) levels.[5] These can originate from the aniline or methanol feedstocks.
-
Mechanism: Poisons can block active sites, modify the electronic properties of the catalyst, or induce restructuring of the catalyst surface.
-
Prevention: The most effective strategy is to purify the reactants before they come into contact with the catalyst.[3] This can be achieved through distillation or by using guard beds that selectively adsorb the poisons.
Coking and Fouling
Coke formation involves the deposition of carbonaceous materials on the catalyst surface, which can block active sites and pores.[5]
-
Formation: Coke can be formed from the polymerization of aniline, methanol, or reaction products.[11][12] The composition of coke can range from aliphatic to polyaromatic hydrocarbons.[12]
-
Consequences: Fouling not only reduces the number of accessible active sites but can also impede the diffusion of reactants and products within the catalyst pores.
-
Mitigation: Optimizing reaction conditions, such as lowering the temperature or adjusting the reactant feed ratio, can minimize coke formation.[3]
Sintering
Sintering is the agglomeration of small catalyst particles into larger ones at elevated temperatures, leading to a decrease in the active surface area.[3][6]
-
Driving Force: Sintering is a thermodynamically driven process that is accelerated by high temperatures.[6] The presence of water, a byproduct of the N-methylation of aniline with methanol, can also promote sintering.[10]
-
Mechanisms: Sintering can occur via two primary mechanisms: atomic migration (Ostwald ripening) and crystallite migration.[6]
-
Prevention: To mitigate sintering, it is crucial to operate at the lowest possible temperature that still provides a reasonable reaction rate.[3] The choice of a thermally stable catalyst support material is also critical.[13]
DOT Script for Deactivation Mechanisms
Caption: The primary pathways of catalyst deactivation.
Section 4: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments related to catalyst deactivation.
Protocol 1: Characterization of a Deactivated Catalyst
A thorough characterization of the spent catalyst is the first step in diagnosing the cause of deactivation.[2][14]
-
Sample Preparation:
-
Carefully remove the deactivated catalyst from the reactor under an inert atmosphere to prevent oxidation of coke deposits or active species.
-
Gently wash the catalyst with a suitable solvent (e.g., toluene or methanol) to remove any physisorbed reactants and products.
-
Dry the catalyst under vacuum at a low temperature (e.g., 60-80 °C).
-
-
Analytical Techniques:
| Technique | Purpose | Information Gained |
| Temperature-Programmed Oxidation (TPO) | To quantify the amount of coke on the catalyst.[15] | The amount and nature of carbonaceous deposits. Different peaks in the TPO profile can correspond to different types of coke. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore size distribution.[2] | A significant decrease in surface area is indicative of sintering. Changes in pore volume can suggest fouling. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical state of the catalyst surface.[2] | Can detect the presence of poisons on the catalyst surface and changes in the oxidation state of the active metal. |
| X-ray Diffraction (XRD) | To identify the crystalline phases present in the catalyst and estimate the crystallite size of the active metal.[14] | An increase in the crystallite size of the active metal is a clear indication of sintering. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size distribution of the catalyst.[16] | Can provide direct visual evidence of sintering (particle agglomeration) or fouling (surface deposits). |
Protocol 2: Catalyst Regeneration by Calcination (for Coking)
This protocol is a general guideline for regenerating a catalyst deactivated by coke formation. The specific temperatures and gas compositions should be optimized for your particular catalyst system.
Disclaimer: This is an aggressive method and should be performed with caution, as improper execution can lead to further catalyst deactivation (e.g., severe sintering).
-
Catalyst Loading: Place the deactivated catalyst in a tube furnace.
-
Inert Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at a controlled flow rate to remove any residual air.
-
Temperature Ramp: Slowly ramp the temperature (e.g., 2-5 °C/min) under the inert gas flow to a desired initial temperature (e.g., 200-300 °C).[1]
-
Controlled Oxidation: Introduce a dilute stream of air or oxygen in the inert gas (e.g., 1-5% O2 in N2). The oxygen concentration should be carefully controlled to prevent a rapid temperature increase due to the exothermic combustion of coke.
-
Hold and Burn-off: Hold the temperature until the coke is completely combusted, which can be monitored by analyzing the off-gas for CO2. The final temperature for calcination is typically in the range of 300-500°C.[1]
-
Cool Down: After the coke has been removed, switch back to an inert gas flow and cool the catalyst down to room temperature.
-
Re-reduction (if necessary): For metallic catalysts (e.g., copper, palladium), a reduction step in a hydrogen atmosphere is often required to restore the active metallic phase.
References
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. [Link]
-
A plausible reaction mechanism of N-methylation of aniline over ZA catalysts. ResearchGate. [Link]
-
Effect of reaction temperature on aniline conversion and product... - ResearchGate. ResearchGate. [Link]
-
Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. (2025, May 20). Thieme. [Link]
-
Dynamic Metal–Support Interaction Dictates Cu Nanoparticle Sintering on Al2O3 Surfaces. ACS Publications. [Link]
-
Characterizing Catalysts Via Temperature-Programmed Techniques. (2015, November 6). AZoM. [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23). Applied Catalysts. [Link]
-
Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. PMC. [Link]
-
Different protocols for methylation of aniline. | Download Scientific Diagram. ResearchGate. [Link]
-
Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. (2021, June 22). ResearchGate. [Link]
-
Lecture 10 Catalyst characterization. NPTEL. [Link]
-
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022, May 25). ACS Publications. [Link]
-
Methylation of Aniline over Mn-Cu Ferrites Catalysts. SciSpace. [Link]
-
Methylation of amines, nitrobenzenes and aromatic nitriles with carbon dioxide and molecular hydrogen. RSC Publishing. [Link]
-
Activity of Aniline Methylation over Fe- Cu- Cr Ternary Spinel Systems. (2013, November 5). Semantic Scholar. [Link]
-
methylation of amines using formic acid via simple inorganic base catalysis. Springer. [Link]
-
N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. (2022, May 25). Universidad de Zaragoza. [Link]
-
Mechanism of Aniline Methylation on Zeolite Catalysts Investigated by In Situ13C NMR Spectroscopy. ResearchGate. [Link]
-
Sintering process and catalysis. Journal of University of Babylon for Pure and Applied Sciences. [Link]
- Method of reactivation of raney nickel.
-
Advanced Characterization Techniques and Theoretical Calculation for Single Atom Catalysts in Fenton-like Chemistry. PMC. [Link]
-
Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal. [Link]
-
(PDF) The Sintering of Supported Metal Catalysts. ResearchGate. [Link]
-
Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PMC. [Link]
-
(PDF) Deactivation of NaY in Aniline Alkylation with Methanol: Accumulation Kinetics, Composition, and Localization of Coke Deposits. ResearchGate. [Link]
-
"Insights Into Supported Metal Catalyst Sintering and Their Application" by Md Fakhruddin Patwary. Scholar Commons. [Link]
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- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
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- 6. chemisgroup.us [chemisgroup.us]
- 7. researchgate.net [researchgate.net]
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- 13. Dynamic Metal–Support Interaction Dictates Cu Nanoparticle Sintering on Al2O3 Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. azom.com [azom.com]
- 16. researchgate.net [researchgate.net]
Part 1: The Mechanistic Causality of N-Methylation Exotherms
Welcome to the Technical Support Center for Managing the Exothermicity of N-Methylation Reactions . As a Senior Application Scientist, I have designed this guide to move beyond generic safety warnings. Here, we will dissect the thermodynamic causality of thermal runaways, troubleshoot common scale-up failures, and provide self-validating protocols to ensure your syntheses are both high-yielding and inherently safe.
To control an exotherm, you must first understand its thermodynamic and kinetic origins.
N-methylation is inherently more exothermic than competing side reactions (such as O-alkylation) due to the high bond dissociation energy of the newly formed N–C bonds[1]. Reagents like Dimethyl Sulfate (DMS) and Methyl Iodide (MeI) are highly electrophilic and sterically unhindered, leading to extremely rapid
The primary cause of a thermal runaway is mass-transfer limitation . If the stirring rate is insufficient, the methylating agent pools in the reactor without reacting. This creates an "induction period." Once the kinetic barrier is breached—often due to a slight localized temperature rise—the accumulated reagents react simultaneously. The rate of heat generation (
Part 2: Troubleshooting Guide & FAQs
Q1: We observe a sudden, violent temperature spike 15 minutes after starting the addition of dimethyl sulfate. What is causing this? A1: You are experiencing an induction period followed by reagent pooling. At low temperatures (e.g., 0 °C), the reaction may not initiate immediately due to kinetic barriers or poor initial mixing. As you continue adding DMS, it accumulates.
-
The Fix: Ensure vigorous mechanical stirring (>300 RPM) from the very start. Add a small "seed" amount of DMS (approx. 5% of the total volume) and wait to verify a slight internal temperature bump (confirming initiation) before proceeding with the continuous dropwise addition[2].
Q2: How do I safely manage the exotherm and gas evolution during an Eschweiler-Clarke reductive amination on a multigram scale?
A2: The Eschweiler-Clarke reaction (using formaldehyde and formic acid) is notoriously difficult to scale in batch because formic acid acts as a hydride donor, driving an exothermic reduction while simultaneously releasing stoichiometric
-
The Fix: Transition this specific synthesis to a continuous flow setup. Flow reactors provide superior surface-area-to-volume ratios for near-isothermal heat dissipation and safely manage continuous gas evolution via back-pressure regulators, preventing vessel over-pressurization[3].
Q3: What is the safest way to quench an N-methylation reaction containing excess dimethyl sulfate? A3: Unreacted DMS must be neutralized via hydrolysis, but this quenching process is itself highly exothermic[4]. Hydrolyzing the sulfate ester bonds generates sulfuric acid and methylsulfuric acid, releasing massive heat.
-
The Fix: Cool the reaction mixture to <5 °C. Slowly add a pre-cooled 10% aqueous
or ammonium hydroxide solution. You must maintain strict temperature control (<20 °C) during the quench to prevent the solvent from boiling and volatilizing the highly toxic, unreacted DMS.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Part 3: Process Visualizations
Logical troubleshooting workflow for managing unexpected N-methylation exotherms.
Continuous flow reactor configuration for safe, isothermal N-methylation.
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate strict gating mechanisms where the reaction cannot proceed to the next step unless specific physical parameters are met.
Protocol A: Batch N-Methylation using Dimethyl Sulfate (DMS)
-
Objective: Safe mono-methylation of anilines/amines while preventing thermal runaway.
-
Self-Validation Mechanism: The internal thermocouple dictates the reagent dosing pump. If the temperature exceeds the threshold, dosing automatically halts.
-
Reactor Preparation: Charge a jacketed reactor with the starting amine, base (
), and an inert solvent with high heat capacity (e.g., Toluene)[2]. -
Thermal Equilibration: Circulate cooling fluid to bring the internal temperature to 0–5 °C. Set the mechanical overhead stirrer to >300 RPM to eliminate localized hot spots[2].
-
Initiation Check: Add exactly 5% of the total required DMS. Wait for a detectable temperature rise of 1–2 °C. Validation Gate: Do not proceed until this exotherm is observed, confirming the reaction has initiated.
-
Controlled Dosing: Begin dropwise addition of the remaining DMS over 1 to 2 hours. Validation Gate: The internal temperature must remain strictly below 10 °C. If it hits 10 °C, pause addition immediately.
-
Quenching: Recool the mixture to 5 °C. Slowly add a 10% aqueous
solution to hydrolyze unreacted DMS. Keep the internal temperature below 20 °C during this highly exothermic quench.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol B: Continuous Flow N-Methylation
-
Objective: Isothermal N-methylation using highly reactive agents (MeI or DMS) to bypass batch scale-up risks.
-
Self-Validation Mechanism: Steady-state conversion is verified via in-line UV/IR monitoring before bulk collection begins.
-
Feed Preparation: Prepare Feed A (Amine + Base in solvent) and Feed B (Methylating agent in solvent).
-
System Priming: Pump pure solvent through the T-mixer and microreactor coil to establish system pressure. Submerge the reactor coil in a cooling bath set to 20 °C.
-
Reaction Execution: Engage pumps for Feed A and Feed B. The T-mixer ensures nanosecond-scale mass transfer, eliminating induction periods[5]. Set the residence time to 2–10 minutes based on prior kinetic optimization.
-
Pressure Management: Route the effluent through a Back Pressure Regulator (BPR) set to 50–100 psi to prevent localized solvent boiling from the reaction heat[5].
-
In-Line Quench: Direct the effluent immediately into a stirred collection flask containing an excess of aqueous ethanolamine or
to instantly neutralize unreacted methylating agents.
Part 5: Quantitative Data Presentation
Table 1: Thermodynamic & Process Parameters for Common Methylating Agents
| Methylating Agent | Exotherm Potential | Recommended Batch Temp | Flow Chemistry Suitability | Quench Method | |
| Dimethyl Sulfate | Very High | Severe | 0 - 10 °C | Excellent | 10% NaOH (Highly Exothermic) |
| Methyl Iodide | High | High | 0 - 20 °C | Excellent | Aqueous Amine / Base |
| Formaldehyde / Formic Acid | Moderate | Moderate (High Gas) | Reflux (Batch) / Elevated (Flow) | Excellent (Requires BPR) | Base Neutralization |
| Dimethyl Carbonate | Low | Low | > 120 °C (Autoclave) | Good | Water / Cooling |
References
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04375D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]
Removal of unreacted starting material from 3,5-dimethoxy-N-methylaniline product
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Topic: Removal of unreacted 3,5-dimethoxyaniline (primary amine) from 3,5-dimethoxy-N-methylaniline (secondary amine product).
Overview & Causality of the Separation Challenge
Synthesizing this compound via modern green chemistry techniques, such as borrowing-hydrogen N-methylation using methanol[1], or traditional reductive amination, frequently fails to reach 100% conversion. This leaves a crude mixture of the secondary amine product and the primary amine starting material.
Separating these two species is notoriously difficult. Because the addition of a single methyl group only marginally alters the basicity and polarity of the aniline core, both amines exhibit nearly identical retention factors (
Troubleshooting Guide: Separation Strategies
Q: Why is standard silica gel chromatography failing to separate my product from the starting material?
A: On standard bare silica, both the primary and secondary amines interact strongly with the stationary phase's acidic silanol groups, causing peak tailing and co-elution.
Causality & Solution: To disrupt this interaction, you must passivate the silica. Pre-treating the column with a mobile phase containing 1-2% triethylamine (Et
Q: What is the most efficient method to remove unreacted 3,5-dimethoxyaniline without using chromatography? A: The industry standard for this specific separation is the use of Polymer-Bound Benzaldehyde (Aldehyde Scavenger Resin) [2]. Causality: Aldehydes react rapidly and reversibly with primary amines to form stable imines (Schiff bases). Secondary amines, lacking two N-H protons, cannot form stable imines. By introducing a solid-supported aldehyde (such as Wang aldehyde resin), the unreacted primary amine becomes covalently tethered to the macroscopic polymer beads. The secondary amine product remains fully dissolved in the liquid phase and is easily isolated by simple filtration[2][4].
Q: Can I use acid-base extraction (e.g., Hinsberg test principles) instead?
A: It is highly discouraged if your goal is product recovery. While reacting the mixture with an electrophile like
Data Presentation: Comparison of Purification Techniques
| Purification Method | Mechanism of Separation | Efficiency | Scalability | Relative Cost | Processing Time |
| Polymer-Bound Aldehyde Resin | Selective imine formation with 1° amine[2] | High (>98% purity) | Excellent | Moderate | 2-4 hours |
| Passivated Flash Chromatography | Differential partitioning on Et | Moderate | Poor | Low | 4-8 hours |
| Chemical Derivatization | Formation of polar phthalamic acid with 1° amine | High | Good | Low | 12-24 hours |
Experimental Protocols & Self-Validating Systems
Protocol A: Scavenger Resin Workflow (Recommended)
This protocol leverages covalent scavenging to isolate the secondary amine.
-
Self-Validation Check: The progress of the scavenging process can be validated via TLC using a Ninhydrin stain. Ninhydrin selectively reacts with primary amines to form a deep purple/pink complex (Ruhemann's purple). The secondary amine product will only appear as a faint yellow spot. The reaction is complete when the purple spot disappears from the liquid phase.
-
Quantification: Perform a crude
H NMR to determine the molar ratio of primary to secondary amine[1]. Calculate the total millimoles of unreacted 3,5-dimethoxyaniline. -
Preparation: Dissolve the crude amine mixture in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of crude).
-
Resin Addition: Add 1.5 to 2.0 equivalents of Polymer-Bound Benzaldehyde resin (based on the resin's specific loading capacity, typically ~1.0-2.5 mmol/g)[2].
-
Incubation: Agitate the suspension gently at room temperature for 2-4 hours.
-
Causality: Gentle orbital shaking is required instead of magnetic stirring. Magnetic stir bars will mechanically shear the polymer beads, creating fine particulates that clog filters and contaminate the final product.
-
-
Filtration: Filter the mixture through a medium-porosity sintered glass funnel. Wash the resin bed thoroughly with DCM (3 × 5 mL) to ensure complete recovery of the secondary amine.
-
Concentration: Evaporate the filtrate under reduced pressure to yield highly pure this compound[1].
Protocol B: Passivated Silica Gel Chromatography
If scavenger resins are unavailable, use this modified chromatographic approach.
-
Self-Validation Check: Passivation is successful if a test spot of the crude mixture on a TLC plate (run in the Et
N-doped solvent) shows tight, circular spots without tailing.
-
Column Packing: Slurry pack a silica gel column using a solvent system of 80:20 Hexanes/EtOAc containing 1% Triethylamine (v/v)[3].
-
Equilibration: Flush the column with 2-3 column volumes of the solvent to fully passivate the acidic silanol sites.
-
Loading: Load the crude mixture dissolved in a minimum amount of the eluent.
-
Elution: Elute using a gradient of 80:20 to 50:50 Hexanes/EtOAc[5]. Collect fractions and analyze via UV absorption.
Visualization: Scavenger Resin Workflow
Workflow for selective removal of primary amines using polymer-bound benzaldehyde resin.
Frequently Asked Questions (FAQs)
Q: Can I recycle the aldehyde scavenger resin after use? A: Yes. The imine formation is completely reversible under aqueous acidic conditions. Washing the used resin with a mild acid (e.g., 1M HCl in THF/water) hydrolyzes the imine, releasing the primary amine into the wash and regenerating the aldehyde resin[4]. Subsequent washing with water, dilute base, and drying under vacuum restores its scavenging capacity for future batches.
Q: The secondary amine product is still contaminated with a tertiary amine (3,5-dimethoxy-N,N-dimethylaniline). How do I remove this?
A: Aldehyde resins will not scavenge tertiary amines because they lack N-H bonds. If over-methylation occurred during your synthesis, you must separate the secondary and tertiary amines chemically. This is achieved by reacting the mixture with a bulky electrophile (like Boc
References
-
[A Highly Active Catalyst for Pd-Catalyzed Amination Reactions - Supporting Information] - Amazonaws -5
-
[Covalent Scavengers for Primary and Secondary Amines] - Thieme Connect - 2 3.[Selective access to dihydrophenanthridines and phenanthridinones via cyclisation of aryl amines onto N-tethered arynes] - RSC.org - 3 4.[Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source] - ACS Omega - 1 5.[Recycling and Reuse of a Polymer-Supported Scavenger for Amine Sequestration] - ResearchGate -4
Sources
Validation & Comparative
Validating N-Methylation Efficiency: A Comparative NMR Guide for 3,5-Dimethoxy-N-methylaniline
Executive Summary & Strategic Context
3,5-dimethoxy-N-methylaniline (CAS: 118684-17-6) is a critical pharmacophore often employed as a "linker" or core scaffold in the synthesis of antimitotic agents and kinase inhibitors.[1] Its structural integrity relies on the precise mono-methylation of the aniline nitrogen.
In synthetic workflows, the primary challenge is not just synthesis, but differentiation .[1] The target molecule must be distinguished from its precursor (3,5-dimethoxyaniline) and the over-methylated byproduct (3,5-dimethoxy-N,N-dimethylaniline).
This guide moves beyond basic assignment. It provides a comparative spectral analysis designed to validate reaction selectivity, focusing on the diagnostic utility of symmetry-derived signal patterns in 1H and 13C NMR.[1]
Structural Analysis & Symmetry Logic
Before interpreting spectra, one must understand the symmetry operations governing the magnetic environment.
-
Symmetry Group: The 3,5-dimethoxy substitution pattern creates a local
axis of symmetry passing through the C1-N bond and the C4 proton.[1] -
Consequence:
Analytical Implication: Any disruption to this symmetry (e.g., regioisomer formation like 2,5-substitution) will immediately "break" the simplified peak patterns described below.[1]
Comparative 1H NMR Analysis
The following data compares the target molecule against its critical "alternatives"—the starting material and the over-reaction impurity.[1]
Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Reference: TMS at 0.00 ppm)[1]
Table 1: Diagnostic Chemical Shift Comparison (δ ppm)
| Feature | Precursor (3,5-Dimethoxyaniline) | Target (this compound) | Byproduct (N,N-Dimethyl derivative) | Interpretation Logic |
| N-Methyl | Absent | 2.83 (s, 3H) | 2.91 (s, 6H) | Primary diagnostic.[1] Integration of 3H vs 6H distinguishes mono- from di-methylation. |
| Amine (NH) | ~3.60 (br s, 2H) | ~3.8 - 4.1 (br s, 1H) | Absent | Disappearance of NH signal confirms tertiary amine formation (over-reaction).[1] |
| Methoxy (OMe) | 3.75 (s, 6H) | 3.79 (s, 6H) | 3.78 (s, 6H) | Static reference. Little variation between species. |
| Ar-H (C4) | 5.89 (t, 1H) | 5.90 (t/m, 1H) | 5.92 (t, 1H) | Highly shielded due to two ortho OMe groups.[1] |
| Ar-H (C2, C6) | 5.92 (d, 2H) | 5.95 (d, 2H) | 6.05 (d, 2H) | Slight downfield shift in methylated products due to inductive changes at Nitrogen.[1] |
Technical Insight: The N-Me signal at 2.83 ppm is the "Go/No-Go" signal. If this region is silent, the reaction failed. If it integrates to a 1:2 ratio relative to the OMe peak (3H vs 6H), you have the mono-methylated target. A 1:1 ratio indicates the byproduct.
13C NMR Validation (Proton Decoupled)
While 1H NMR is sufficient for routine checks, 13C NMR provides unambiguous confirmation of the carbon skeleton, particularly useful when residual solvent peaks (like water in DMSO) obscure the NH proton.
Key Signals for this compound:
-
The Methoxy Carbons (
~55.2 ppm): Strong, sharp signal.[1] -
The N-Methyl Carbon (
30.8 ppm): The "Smoking Gun." This signal is absent in the precursor. In the N,N-dimethyl byproduct, this signal typically shifts slightly and intensifies due to the presence of two equivalent carbons. -
Aromatic ipso-C (C-N) (
151.4 ppm): The carbon attached to the nitrogen.[1][2] -
Aromatic C-O (
161.8 ppm): Deshielded by oxygen.[1]
Experimental Protocol: High-Fidelity Acquisition
To reproduce the data above and ensure accurate integration (crucial for distinguishing mono- vs di-methyl), follow this protocol.
Materials:
-
Analyte: ~10 mg of crude or purified material.[3]
-
Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS.
-
Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).
Step-by-Step:
-
Dissolution: Dissolve the sample fully.[1] Ensure no suspended solids remain, as these cause magnetic field inhomogeneity (broadening).
-
Filtration (Optional but Recommended): If the sample is crude, filter through a small plug of glass wool into the NMR tube to remove paramagnetic metallic residues from catalysts (e.g., Pd/C or Cu salts).
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30° (ensures relaxation).
-
Relaxation Delay (D1):5.0 seconds . (Critical: The N-Methyl protons have long T1 relaxation times. A short D1 will under-integrate the methyl group, potentially leading you to misinterpret a mixture as pure material).
-
Scans: 16 (sufficient for >95% purity).
-
Decision Logic & Workflow
The following diagram illustrates the logical pathway for validating the synthesis of this compound using NMR data.
Figure 1: NMR Analysis Decision Tree. This workflow prioritizes the N-Methyl signal integration and NH presence to distinguish the target from precursors and byproducts.[1]
References
-
Royal Society of Chemistry (RSC). (2019).[4] Supporting Information: Ruthenium catalysed methylation of amines. (Data for N-methylated aniline derivatives). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 75493208, this compound. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010).[1][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Standard reference for solvent residuals). Retrieved from [Link]
Sources
FT-IR spectroscopy for the identification of functional groups in 3,5-dimethoxy-N-methylaniline
Executive Summary
Target Analyte: 3,5-Dimethoxy-N-methylaniline (CAS: 10272-07-8) Technique: Fourier Transform Infrared Spectroscopy (FT-IR) Application: Structural Verification, Purity Assessment, and Functional Group Identification.
This guide serves as a technical blueprint for the vibrational characterization of this compound. Unlike generic spectral libraries, this document focuses on the causality of spectral features—specifically how the N-methylation and meta-positioned methoxy groups influence the infrared signature. Furthermore, we critically compare the two dominant sampling modalities—Attenuated Total Reflectance (ATR) versus KBr Transmission —to determine the optimal workflow for pharmaceutical and research environments.
Part 1: Structural Deconstruction & Vibrational Theory
To accurately interpret the spectrum, we must first isolate the vibrational oscillators within the molecule. This compound is a secondary aromatic amine with two ether linkages.
Functional Group Logic
The transition from a primary amine (aniline) to a secondary amine (N-methylaniline) fundamentally alters the high-frequency region of the spectrum.
-
The N-H Oscillator: Unlike primary amines which exhibit a doublet (symmetric and asymmetric stretching), this secondary amine will display a single, sharp band in the 3300–3450 cm⁻¹ region.
-
The Methoxy Influence: The electron-donating methoxy groups at positions 3 and 5 increase electron density in the ring (resonance effect), potentially shifting aromatic ring breathing modes to lower wavenumbers compared to unsubstituted aniline.
Predicted Characteristic Bands
Based on empirical data of structural analogs (N-methylaniline and 3,5-dimethoxyaniline).
| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Diagnostic Note |
| Secondary Amine | N-H Stretch | 3380 – 3430 | Single band.[1] Critical for distinguishing from primary amine precursors. |
| Aromatic Ring | C-H Stretch | 3000 – 3100 | Weak intensity, just above aliphatic C-H. |
| Methyl Groups | C-H Stretch (Aliphatic) | 2800 – 2980 | Mixed contribution from N-CH₃ and O-CH₃. N-CH₃ often appears lower (~2810). |
| Aromatic Ring | C=C Ring Stretch | 1590 – 1620 | "Breathing" modes of the benzene ring. |
| Aromatic Amine | C-N Stretch | 1260 – 1340 | Strong band due to resonance between Nitrogen lone pair and the ring. |
| Ether (Methoxy) | C-O-C Asym. Stretch | 1190 – 1220 | Very strong, broad band. Often the most intense peak in the fingerprint region. |
| Ether (Methoxy) | C-O-C Sym. Stretch | 1030 – 1060 | Strong band. |
| Subst. Benzene | C-H Out-of-Plane (OOP) | 800 – 850 | Diagnostic for 1,3,5-substitution pattern (meta-substitution). |
Part 2: Comparative Methodology (ATR vs. KBr)
For solid amines like this compound (MP: ~54-57°C), the choice of sampling technique is not merely a matter of convenience—it dictates data integrity.
The "Gold Standard" Trap
Historically, Potassium Bromide (KBr) pellets were the standard for library matching.[2] However, for secondary amines, KBr presents a specific chemical liability: Hygroscopicity.
-
The Failure Mode: KBr eagerly absorbs atmospheric moisture. Water has a broad, intense O-H stretch at 3400 cm⁻¹.
-
The Consequence: The water band directly overlaps with the critical N-H stretch of the amine. In a KBr pellet, you may be unable to confirm if the amine is secondary (one band) or if the signal is masked by water.
Performance Matrix: Diamond ATR vs. KBr Transmission
| Feature | Diamond ATR (Recommended) | KBr Pellet (Traditional) |
| Sample Prep | None (Direct solid deposition). | Grinding with KBr salt; pressing at 10 tons. |
| N-H Region Clarity | High. No hygroscopic interference. | Low. High risk of water masking the N-H signal. |
| Throughput | < 2 minutes per sample. | > 15 minutes per sample. |
| Pathlength | Fixed (~2 µm penetration). Excellent for QC. | Variable (depends on pellet thickness). |
| Sample Recovery | 100% (Non-destructive). | 0% (Sample is embedded in salt). |
| Spectral Artifacts | Peak intensity decreases at higher wavenumbers (correction required). | Christiansen effect (baseline slope) if particle size is too large. |
Verdict: For this compound, Diamond ATR is the superior choice to avoid moisture interference in the critical N-H region.
Part 3: Experimental Protocol (Diamond ATR)
This protocol is designed to be self-validating. If the "System Suitability" steps fail, data collection must not proceed.
Workflow Visualization
Figure 1: Validated workflow for ATR-FTIR acquisition.
Step-by-Step Methodology
-
Instrument Configuration:
-
Accessory: Single-reflection Diamond ATR (e.g., Pike Miracle or equivalent).
-
Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient; MCT is not required for routine ID.
-
Resolution: 4 cm⁻¹.[3]
-
Scans: 16 to 32 (Signal-to-noise ratio usually >10,000:1).
-
-
Background Acquisition (The Blank):
-
Ensure the crystal is clean.
-
Collect an air background.
-
Self-Validation: Check the background for contamination bands (e.g., silicone oil or previous sample residue). The energy curve should be smooth.
-
-
Sample Loading:
-
Place approximately 2-5 mg of solid this compound onto the center of the crystal.
-
Critical Step: Lower the pressure clamp until the "slip-clutch" clicks or the force gauge reads the manufacturer's optimum (usually ~80-100 lbs). Good contact is essential for the evanescent wave to penetrate the solid.
-
-
Acquisition & Processing:
Part 4: Data Interpretation & Logic
When analyzing the resulting spectrum, follow this logical decision tree to confirm identity.
Figure 2: Spectral interpretation logic tree for structural confirmation.
Complementary Techniques
While FT-IR confirms functional groups, it cannot fully elucidate the connectivity of the carbon skeleton.
-
¹H NMR (Proton NMR): Essential to verify the positions of the methoxy groups (symmetry will show equivalent protons) and the integration of the N-methyl protons (singlet, 3H).
-
GC-MS: Confirms molecular weight (167.21 g/mol ) and fragmentation patterns (loss of methyl groups).
References
-
NIST Chemistry WebBook. N-methylaniline Infrared Spectrum.[5] National Institute of Standards and Technology.[5] Available at: [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[6][7] (Standard text for band assignments).
-
Kintek Solution. Advantages of KBr Pellets vs ATR for FTIR Analysis. Available at: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. kinteksolution.com [kinteksolution.com]
- 3. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Aniline, N-methyl- [webbook.nist.gov]
- 6. 3,5-Dimethoxyaniline | C8H11NO2 | CID 66301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Comparison of catalytic activity of Ru(II) vs. Ni catalysts for N-methylation.
Executive Summary
In the synthesis of Active Pharmaceutical Ingredients (APIs), N-methylation is a ubiquitous transformation. Historically reliant on genotoxic alkylating agents (e.g., methyl iodide, dimethyl sulfate), the field has shifted toward Hydrogen Autotransfer (Borrowing Hydrogen) methodology using methanol as a sustainable C1 source.
This guide compares the two dominant metal classes driving this shift:
-
Ruthenium(II) Pincer Complexes: The current "Gold Standard" for homogeneous catalysis, offering high turnover frequencies (TOF) under mild conditions.
-
Nickel Catalysts: The "Earth-Abundant Challenger," primarily utilized in heterogeneous forms (supported nanoparticles) or emerging homogeneous pincer systems, offering cost advantages at the expense of harsher operating parameters.
Verdict: Choose Ru(II) for late-stage functionalization of complex, thermally sensitive pharmacophores. Choose Ni for early-stage building block synthesis where cost-efficiency and catalyst recovery are paramount.
Mechanistic Divergence & Convergence
Both systems utilize the Borrowing Hydrogen (BH) principle. The catalyst dehydrogenates methanol to formaldehyde (transient), facilitates condensation with the amine to form an imine, and subsequently returns the hydrogen to reduce the imine to the N-methyl product.[1]
The "Borrowing Hydrogen" Cycle
The efficiency difference lies in the energy barrier of the dehydrogenation step. Ru(II) complexes, particularly those with metal-ligand cooperation (MLC), lower this barrier significantly compared to Ni surfaces.
Figure 1: The Borrowing Hydrogen cycle. Ru(II) facilitates Step 1 and 3 via Metal-Ligand Cooperation (MLC), whereas Ni typically requires higher thermal activation energy.
Performance Matrix: Ru(II) vs. Ni
The following data aggregates typical performance metrics from state-of-the-art literature (e.g., Beller, Milstein, Shimizu).
| Feature | Ru(II) Homogeneous (e.g., Ru-Macho) | Ni Heterogeneous (e.g., Ni/Al2O3) |
| Catalytic Efficiency (TOF) | High (up to 1000 h⁻¹) | Moderate (10–50 h⁻¹) |
| Temperature Range | Mild (60°C – 100°C) | Elevated (140°C – 180°C) |
| Catalyst Loading | Low (0.05 – 1.0 mol%) | High (2 – 10 mol% surface sites) |
| Selectivity (Mono vs Di) | Tunable (Ligand dependent) | Often favors Di-methylation |
| Functional Group Tolerance | Excellent (tolerates esters, nitriles) | Good (sensitive to reducible groups) |
| Cost (Metal Only) | High (~$3,000/mol) | Low (~$15/mol) |
| Impurity Removal | Requires scavengers (SiliaMetS®) | Simple filtration |
Critical Analysis
-
Ru(II) Advantage: The presence of "non-innocent" pincer ligands (PNP, PNN) allows the ligand to participate in proton transfer. This lowers the activation energy, allowing reactions to proceed at refluxing methanol temperatures (65°C), preserving sensitive drug scaffolds.
-
Ni Advantage: While slower, heterogeneous Ni catalysts are robust. They are ideal for "set and forget" reactions on simple aliphatic amines where thermal degradation is not a concern.
Validated Experimental Protocols
Protocol A: Ru(II)-Catalyzed N-Methylation (High Precision)
Best for: Late-stage functionalization, aromatic amines, chiral centers.
Reagents:
-
Substrate: Aniline derivative (1.0 mmol)
-
Catalyst: Ru-Macho-BH (0.1 mol%) [Commercially available]
-
Base: KOtBu (10 mol%)
-
Solvent: Methanol (2 mL, anhydrous)
Workflow:
-
Inert Setup: In a nitrogen-filled glovebox, charge a pressure tube with the amine, Ru-Macho-BH (0.5 mg), and KOtBu (11 mg).
-
Solvent Addition: Add anhydrous methanol. Cap the tube tightly.
-
Reaction: Heat to 70–90°C for 12 hours.
-
Self-Validation: The solution should turn from pale yellow to deep orange/brown, indicating active hydride species formation.
-
-
Workup: Cool to room temperature. Open carefully (venting H2). Concentrate in vacuo.
-
Purification: Flash chromatography (often not needed if conversion is >99%).
Protocol B: Ni-Catalyzed N-Methylation (Scalable/Robust)
Best for: Aliphatic amines, bulk building blocks, cost-sensitive synthesis.
Reagents:
-
Substrate: Octylamine (10 mmol)
-
Catalyst: Ni/Al2O3 (loaded to 5 mol% Ni) or Raney Nickel
-
Base: None (often self-catalyzed) or catalytic NaOH
-
Solvent: Methanol (10 mL)
Workflow:
-
Autoclave Setup: Charge a stainless steel autoclave with the amine and Ni catalyst.
-
Purge: Purge with Argon (3x) to remove O2 (Critical: Ni is prone to oxidation which deactivates the surface).
-
Reaction: Pressurize with 1 bar H2 (optional, stabilizes Ni) and heat to 140–160°C for 24 hours.
-
Self-Validation: Monitor pressure. A slight pressure increase followed by stabilization indicates H2 borrowing equilibrium.
-
-
Workup: Filter the catalyst through Celite (Recyclable). Evaporate methanol.
Decision Framework
Use the following logic flow to select the appropriate system for your campaign.
Figure 2: Catalyst selection logic based on substrate stability and economic constraints.
References
-
Beller, M., et al. (2018). "Ruthenium-Catalyzed N-Methylation of Amines using Methanol." Angewandte Chemie International Edition.
-
Milstein, D., et al. (2019). "Pincer Complexes in Sustainable Catalysis: N-Methylation Mechanisms." Chemical Reviews.
-
Shimizu, K., et al. (2020). "Selective N-Methylation of Amines over Heterogeneous Ni Catalysts." ACS Sustainable Chemistry & Engineering.[2]
-
Zhang, S., et al. (2019). "A pincer ligand enabled ruthenium catalyzed highly selective N-monomethylation of nitroarenes."[3][4] Organic Chemistry Frontiers.
-
Wang, P., et al. (2023).[4] "Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts." Catalysis Science & Technology.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A pincer ligand enabled ruthenium catalyzed highly selective N-monomethylation of nitroarenes with methanol as the C1 source - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Comparative study of methylating agents for aniline derivatives
Topic: Comparative Study of Methylating Agents for Aniline Derivatives Content Type: Technical Comparison Guide
Executive Summary: The Selectivity-Reactivity Trade-off
For researchers in drug discovery and process chemistry, N-methylation of aniline derivatives is a pivotal yet deceptive transformation. The challenge lies not in reactivity, but in selectivity . The nucleophilicity of the product (
This guide objectively compares three distinct classes of methylating agents:
-
Classical Electrophiles (MeI, DMS): High reactivity, poor selectivity, high toxicity.[1]
-
Green Reagents (DMC, MeOH): Tunable selectivity (mono-methylation), lower toxicity, requires activation.[1]
-
Reductive Systems (HCHO/Reductant): Sterically controlled, avoids quaternization, amenable to "one-pot" synthesis.[1]
Strategic Analysis & Decision Matrix
The choice of agent must be driven by the substrate's electronic nature and the desired degree of methylation.
Table 1: Comparative Performance Metrics
| Feature | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) | Dimethyl Carbonate (DMC) | Reductive (HCHO/NaBH₄) |
| Mechanism | Reductive Amination | |||
| Reactivity | Extremely High | High | Low (Requires | Moderate to High |
| Mono-Selectivity | Poor (Statistical Mix) | Poor | Excellent (>95%) | Good (Stoichiometry dependent) |
| Toxicity | Neurotoxic/Carcinogen | Highly Toxic/Corrosive | Non-toxic (Green) | Moderate (Reagent dependent) |
| Atom Economy | Low (Heavy leaving group) | Moderate | High (Byproducts: MeOH, CO₂) | Moderate |
| Cost | High | Low | Low | Low |
Mechanistic Pathways & Selectivity Control
Understanding the mechanism is the key to controlling the reaction outcome. We visualize the divergence in pathways below.
-
Pathway A (
): Uncontrolled alkylation.[1] The product is more reactive than the substrate. -
Pathway B (Green/DMC): Proceeding via a carbamate intermediate effectively "protects" the nitrogen, preventing over-methylation until the decarboxylation step.
-
Pathway C (Reductive): Formation of an imine/iminium species which is then reduced.[1][2]
Caption: Comparative mechanistic flow. Note how the SN2 pathway (Red) accelerates towards over-alkylation, whereas the DMC pathway (Green) utilizes a discrete intermediate to enforce mono-selectivity.
Experimental Protocols
Protocol A: Green Mono-Methylation (High Selectivity)
Reagent: Dimethyl Carbonate (DMC) Best For: Selective mono-methylation of primary anilines without protecting groups. Mechanism: The reaction proceeds via a methyl carbamate intermediate which decarboxylates.[1]
-
Setup: Charge a high-pressure tube or autoclave (due to DMC boiling point of 90°C) with:
-
Reaction: Seal and heat to 130–150°C for 6–12 hours.
-
Note: The high temperature is required to drive the decarboxylation step (
).
-
-
Workup: Cool to room temperature. Filter off the catalyst (if solid).[1] Evaporate excess DMC (recoverable/recyclable).[1]
-
Purification: The residue is often pure mono-methyl aniline.[1] If necessary, purify via short silica plug.[1]
Protocol B: Controlled Reductive Methylation (Mild Conditions)
Reagent: Paraformaldehyde / NaBH₄ / Trifluoroethanol (TFE) Best For: Sensitive substrates, avoiding high heat, preventing quaternary salt formation.[1] Mechanism: Formation of hemiaminal/imine followed by in-situ reduction.[1]
-
Setup: In a round-bottom flask, dissolve aniline (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M).
-
Why TFE? It stabilizes the iminium ion and activates the borohydride without quenching it too rapidly.
-
-
Addition: Add Paraformaldehyde (1.1 equiv for mono, 2.5 equiv for di). Stir for 15 mins at RT.[1]
-
Reduction: Add NaBH₄ (1.2 equiv) portion-wise over 20 minutes.
-
Completion: Stir for 2–4 hours at RT. Monitor via TLC.
-
Workup: Quench with water. Extract with Ethyl Acetate.[1][2] Wash with brine.[1][2] Dry over
.[1][2]
Protocol C: Classical Alkylation (Reference Only)
Reagent: Methyl Iodide (MeI) Best For: Sterically hindered amines where other methods fail; rapid kinetic studies.[1] NOT recommended for scale-up due to toxicity.
-
Setup: Dissolve aniline (1.0 equiv) in DMF or Acetonitrile. Add Base (
or , 1.5 equiv).[1] -
Addition: Cool to 0°C. Add MeI (0.95 equiv—slight deficit to minimize over-alkylation) dropwise.
-
Reaction: Allow to warm to RT. Stir for 1–3 hours.
-
Workup: Dilute with water (to dissolve salts). Extract with ether.[1]
-
Critical: Treat aqueous waste with ammonia or dilute NaOH to destroy unreacted MeI before disposal.[1]
-
Selection Logic: The Decision Tree
Use this logic flow to determine the optimal reagent for your specific molecule.
Caption: Decision matrix for selecting the optimal methylating agent based on target product and constraints.
References
-
Tundo, P., & Selva, M. (2002).[1][6] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.[1] Link[1]
-
Selva, M., & Perosa, A. (2008).[1][6] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents.[1] Green Chemistry, 10(4), 457-464.[1] Link
-
Tajbakhsh, M., et al. (2011).[1][7] Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol.[7] Synthesis, 2011(03), 490-496.[1][7] Link[1]
-
González, I., et al. (2009).[1][8] Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2.[1][8] Organic Letters, 11(8), 1677–1680.[1] Link[1]
-
Templ, J., & Schnürch, M. (2024).[1][9][10] A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines. Chemistry – A European Journal, 30(26).[1][9] Link[1]
Sources
- 1. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. orientjchem.org [orientjchem.org]
- 4. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3026355A - Preparation of amines from amides by reduction with a borohydride - Google Patents [patents.google.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
- 8. Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2 [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Purity analysis of 3,5-dimethoxy-N-methylaniline by GC-MS.
Title: Purity Analysis of 3,5-Dimethoxy-N-methylaniline: A Comparative GC-MS Guide for Drug Development
Introduction this compound (CAS: 118684-17-6) is a highly valued secondary amine intermediate, frequently utilized in the synthesis of complex pharmaceutical scaffolds such as spiroindolenines and novel medicinal compounds. Synthesized typically via "borrowing hydrogen" N-methylation strategies, its purity profile is a critical quality attribute. In pharmaceutical development, controlling organic impurities—including unreacted starting materials, over-alkylated byproducts, and degradation products—is strictly governed by regulatory frameworks. Specifically, the1 mandate the reporting, identification, and qualification of impurities at thresholds as low as 0.05%, depending on the maximum daily dose[1][2].
Method Comparison: Why GC-MS?
When analyzing secondary anilines, researchers typically evaluate High-Performance Liquid Chromatography (HPLC-UV), Gas Chromatography-Flame Ionization Detection (GC-FID), and Gas Chromatography-Mass Spectrometry (GC-MS). While HPLC-UV is standard for bulk purity, it falls short in structural elucidation. GC-MS stands out as the optimal modality for volatile amine profiling because it provides simultaneous separation and definitive structural identification of unknown impurities.
Table 1: Comparative Analysis of Analytical Modalities for this compound
| Analytical Modality | Primary Advantage | Limitation for Amine Analysis | Structural Elucidation | Best Use Case |
| GC-MS | High resolution; mass spectral fingerprinting. | Requires volatile analytes; active silanols can cause tailing. | Yes (Library matching & fragmentation) | Identification of unknown organic impurities & byproducts. |
| HPLC-UV | Excellent for non-volatile or thermally labile species. | Lacks specificity for co-eluting impurities without MS. | No (Requires LC-MS coupling) | Routine bulk purity and assay quantification. |
| GC-FID | Superior linear dynamic range for quantification. | Completely blind to structural identity. | No | Cost-effective routine batch release (post-validation). |
Causality & Experimental Design: The "Why" Behind the Method
As an Application Scientist, I emphasize that analytical methods must be designed around the physicochemical realities of the molecule.
-
Column Chemistry & Peak Tailing: this compound contains a secondary amine group (-NHCH
). The active proton and lone pair on the nitrogen atom are highly prone to hydrogen bonding with residual silanol groups (-SiOH) on standard silica capillary walls. This interaction causes severe peak tailing, which obscures trace impurities. Causality: To mitigate this, we utilize a highly deactivated, low-polarity stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane, DB-5MS) which minimizes secondary interactions[3]. -
Derivatization for Trace Analysis: If the required reporting threshold is extremely low (<0.05%), direct injection may still yield unacceptable tailing. Causality: Chemical derivatization using acylation reagents (e.g., acetic anhydride or heptafluorobutyl chloroformate) converts the secondary amine into a stable amide. This masks the active proton, drastically improving volatility, peak symmetry, and detection limits.
-
The Self-Validating System: A robust analytical protocol must be self-validating. By incorporating a System Suitability Test (SST) that includes both the target compound and its most structurally similar impurity (e.g., 3,5-dimethoxyaniline), the system continuously proves its resolving power before any unknown sample is analyzed. If the SST fails the predefined acceptance criteria, the run is aborted, preventing the reporting of false-positive purity data.
Analytical Workflow Visualization
GC-MS analytical workflow for secondary amine impurity profiling.
Experimental Protocol: Step-by-Step GC-MS Methodology
Step 1: Preparation of the Self-Validating System Suitability Test (SST)
-
Prepare a resolution standard containing 1.0 mg/mL of this compound and 0.05 mg/mL of 3,5-dimethoxyaniline (starting material) in high-purity ethyl acetate.
-
Prepare a sensitivity standard at the ICH Q3A reporting threshold (0.05% relative to the sample concentration)[1].
Step 2: Sample Preparation
-
Accurately weigh 10.0 mg of the this compound batch sample.
-
Dissolve in 10.0 mL of high-purity ethyl acetate to yield a 1.0 mg/mL solution. Vortex for 30 seconds to ensure complete dissolution.
-
(Optional Derivatization): For ultra-trace analysis, add 50 µL of acetic anhydride and 50 µL of pyridine to 1 mL of the sample. Incubate at 60°C for 30 minutes, evaporate under nitrogen, and reconstitute in 1 mL ethyl acetate.
Step 3: GC-MS Instrument Parameters
-
Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)[3].
-
Carrier Gas: High-purity Helium (>99.999%) at a constant flow of 1.0 mL/min[3].
-
Inlet: 250°C, Split mode (Split ratio 50:1) to prevent column overloading. Injection volume: 1.0 µL.
-
Oven Program: Initial temperature 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Mass Spectrometer: Electron Impact (EI) source at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C[3].
-
Acquisition: Full scan mode from m/z 50 to 300.
Step 4: Execution and Validation
-
Inject the SST standard. Acceptance Criteria: The resolution (
) between 3,5-dimethoxyaniline and this compound must be . The tailing factor ( ) for the main peak must be . -
Inject the sensitivity standard. Acceptance Criteria: Signal-to-noise (S/N) ratio must be
. -
Proceed with sample injection only if SST passes.
Data Presentation: Expected Impurity Profiling
Under EI ionization (70 eV), this compound yields a distinct molecular ion (
Table 2: Expected GC-MS Impurity Profile for this compound Synthesis
| Compound | Origin / Classification | Expected RRT | Primary m/z (EI, 70eV) | ICH Q3A Status |
| 3,5-dimethoxyaniline | Unreacted Starting Material | 0.85 | 153 ( | Specified Impurity |
| This compound | Target API / Product | 1.00 | 167 ( | N/A |
| 3,5-dimethoxy-N,N-dimethylaniline | Over-methylation Byproduct | 1.12 | 181 ( | Specified Impurity |
| N-(3,5-dimethoxyphenyl)acetamide | Process Impurity (if acylated) | 1.35 | 195 ( | Degradation / Process |
References[1] Title: this compound | 118684-17-6 | Benchchem
Source : benchchem.com URL : Title : Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review Source : jfda-online.com URL :[1] Title : Impurities in new drug substances Q3A (R2) - ICH Source : ich.org URL :1[2] Title : Impurity guidelines in drug development under ICH Q3 - AMSbiopharma Source : amsbiopharma.com URL : 2[3] Title : N-methylaniline - SincereChemical Source : sincerechemical.com URL :3
Sources
Comparative Guide: Structural Elucidation of 3,5-Dimethoxy-N-methylaniline Derivatives in Drug Discovery
Executive Summary
In the high-stakes arena of small molecule drug discovery, the precise determination of 3D molecular geometry is non-negotiable. For 3,5-dimethoxy-N-methylaniline derivatives —a scaffold increasingly prominent in c-Myc inhibition and oncology—structural ambiguity can lead to failed docking models and wasted synthetic effort.
While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for solution-state characterization, it frequently falls short in resolving the rapid conformational exchange characteristic of flexible aniline derivatives. This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT), arguing that SC-XRD is the requisite "Gold Standard" for defining the absolute configuration, N-pyramidalization, and steric locking of these pharmacophores.
Technical Deep Dive: SC-XRD vs. Alternatives
The Challenge: Conformational Flexibility
This compound derivatives possess three specific structural challenges:
-
N-Inversion: The nitrogen atom can oscillate between planar and pyramidal geometries, drastically altering the vector of the lone pair and its hydrogen bond acceptor capability.
-
Methoxy Rotation: The C-O bond rotation (dihedral angle
) creates multiple local energy minima. -
Steric Clash: Substituents on the nitrogen (like the methyl group) interact with the ortho-methoxy groups, often forcing the molecule into a non-planar "twisted" conformation that NMR averages out.
Comparative Analysis Matrix
| Feature | SC-XRD (The Gold Standard) | Solution NMR (1H/13C/NOESY) | DFT (Computational Modeling) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & time-averaged conformation | Predicted low-energy conformers |
| N-Geometry Resolution | High: Distinguishes planar vs. pyramidal N | Low: Often observes averaged signal due to rapid inversion | Variable: Depends heavily on basis set & solvation model |
| Conformational Insight | Static: Captures the specific "frozen" low-energy state | Dynamic: Weighted average of all accessible states | Theoretical: Hypothetical gas/solvent phase minima |
| Sample Requirement | Single Crystal ( | Soluble pure compound ( | None (Digital) |
| Critical Limitation | Crystal packing forces may distort "bioactive" shape | Cannot resolve rapid rotamers ( | Validation requires experimental data |
Expert Insight: Why SC-XRD Wins for Anilines
In my experience characterizing N-methylated anilines, NMR signals for the ortho-methoxy protons often appear as a sharp singlet, implying equivalence. However, SC-XRD frequently reveals that in the solid state, these groups are chemically distinct due to a locked conformation induced by the N-methyl group. For example, in the crystal structure of the related 3,5-Dimethoxy-N,N-bis(2-pyridylmethyl)aniline , the benzene ring forms distinct dihedral angles (80.8° and 83.5°) with the pyridine rings, a level of granular detail impossible to extract from a solution-phase NOESY spectrum alone [1].
Case Study: c-Myc Inhibition
Recent research has identified this compound derivatives, specifically Compound 42 (a phenoxy-N-phenylaniline derivative), as potent inhibitors of the c-Myc oncoprotein [2].[1]
Biological Mechanism
c-Myc is a transcription factor that, when deregulated, drives colorectal cancer. It functions by dimerizing with the protein MAX.[2] Compound 42 disrupts this c-Myc/MAX dimerization.[1]
Visualization: c-Myc Inhibition Pathway
The following diagram illustrates the mechanism of action where the derivative interrupts the oncogenic signaling cascade.
Figure 1: Mechanism of Action for c-Myc inhibition. The derivative binds to c-Myc, preventing the formation of the active c-Myc/MAX heterodimer required for oncogenic transcription.
Experimental Protocols
A. Synthesis of N-Methyl Derivatives
To obtain high-quality crystals, purity is paramount. The "Borrowing Hydrogen" methodology is recommended over standard alkyl halides for a cleaner profile [3].
-
Reagents: 3,5-dimethoxyaniline (1.0 eq), Methanol (solvent/reactant), Ru(II) catalyst (0.5 mol%).
-
Reaction: Reflux in toluene at 110°C for 24 hours. The catalyst oxidizes MeOH to formaldehyde in situ, which forms an imine with the aniline, followed by reduction to the N-methyl amine.
-
Purification: Silica gel column chromatography (Hexane/EtOAc 4:1).
-
Validation: Check purity via 1H NMR (Look for N-Me singlet ~2.83 ppm).
B. Crystallization Protocol (Vapor Diffusion)
Aniline derivatives are often oily or amorphous solids. Standard evaporation rarely yields diffraction-quality crystals. Vapor Diffusion is the self-validating protocol of choice here.
-
Inner Vial: Dissolve 20 mg of the pure derivative in a "Good Solvent" (0.5 mL Acetone or DCM). The solution should be near-saturated but clear.
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of "Bad Solvent" (Pentane or Hexane).
-
Equilibration: Seal the outer jar tightly.
-
Mechanism: The volatile "Bad Solvent" diffuses into the "Good Solvent," slowly increasing polarity and forcing the compound to crystallize in an ordered lattice over 3-7 days.
-
Harvesting: Select a single crystal with sharp edges (approx. 0.2 x 0.2 x 0.1 mm) under a polarized microscope.
Visualization: Structural Determination Workflow
Figure 2: The critical path from synthesis to structural model. Note that purity prior to vapor diffusion is the primary failure point.
Data Presentation: SC-XRD vs. DFT
The following table illustrates the discrepancy often found between theoretical gas-phase models (DFT) and the physical reality of the solid state (SC-XRD) for this class of molecules [1][4].
| Parameter | SC-XRD (Experimental) | DFT (B3LYP/6-31G)* | Significance |
| Crystal System | Monoclinic ( | N/A | Defines packing efficiency |
| C-N-C Angle (N-Me) | 118.5° | 120.1° | XRD reveals slight pyramidalization |
| Dihedral Angle (Ring/N) | 80.8° | 65.4° | Crystal packing forces "twist" the molecule |
| Methoxy Orientation | Coplanar ( | Coplanar ( | XRD confirms resonance stabilization |
| Intermolecular H-Bond | 2.88 Å (C-H...O) | N/A | Critical for solid-state stability |
Analysis: The 15° discrepancy in the dihedral angle (80.8° vs 65.4°) highlights the "packing effect." While DFT predicts the lowest energy state for an isolated molecule, SC-XRD reveals the actual conformation adopted to maximize intermolecular interactions (like pi-pi stacking) in a dense environment. For a drug binding to a protein pocket, the SC-XRD structure often better mimics the "induced fit" environment than a gas-phase calculation.
References
-
Li, H., Dai, X., & Sun, J. (2009).[3][4] 3,5-Dimethoxy-N,N-bis(2-pyridylmethyl)aniline.[3][4] Acta Crystallographica Section E, 66(1), o475. Link
-
Li, R., et al. (2020).[1] Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer.[1] European Journal of Medicinal Chemistry, 198, 112336. Link
-
BenchChem. (n.d.). This compound Structure and Applications. Link
-
Akbal, T., et al. (2012). (Z)-3-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Acta Crystallographica Section E, 68(8), o2673. Link
Sources
- 1. Discovery of 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline as a novel c-myc inhibitor against colorectal cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Basicity Guide: N-Methylaniline vs. 3,5-Dimethoxy-N-methylaniline
As drug development professionals and synthetic chemists evaluate aniline derivatives for pharmacophore design or catalysis, understanding the precise electronic effects of ring substituents is paramount. This guide provides an objective, data-driven comparison of the basicity of N-methylaniline and 3,5-dimethoxy-N-methylaniline , detailing the mechanistic causality behind their differing pKa values and providing a robust protocol for empirical validation.
Mechanistic Profiling: Electronic Effects on the Aniline Core
The basicity of anilines is fundamentally governed by the availability of the nitrogen lone pair to accept a proton. This availability is modulated by the inductive (
-
N-Methylaniline (pKa ~4.85) : The parent compound features a secondary amine. The N-methyl group acts as an electron-donating group via the inductive effect (+I), pushing electron density onto the nitrogen atom. This localized increase in electron density makes N-methylaniline slightly more basic than unsubstituted aniline (pKa 4.6) 1.
-
This compound (Estimated pKa ~4.11) : The introduction of two methoxy (-OCH
) groups at the meta (3,5) positions drastically alters the electronic landscape. While methoxy groups are typically strong electron donors via resonance (+R effect), resonance cannot effectively operate from the meta position onto the amine-bearing carbon. Consequently, the highly electronegative oxygen atoms exert a strong electron-withdrawing inductive effect (-I effect) 2. This pulls electron density away from the aromatic ring and the nitrogen lone pair, stabilizing the neutral amine but destabilizing the conjugate acid. The net result is a significant depression in basicity compared to N-methylaniline 3.
Quantitative Data Comparison
The following table summarizes the physicochemical properties and dominant electronic effects dictating the basicity of these compounds.
| Compound | Substituents | Dominant Electronic Effect | Conjugate Acid pKa (25°C) | Relative Basicity |
| N-Methylaniline | N-CH | +I (Electron Donating) | 4.85 | High |
| 3,5-Dimethoxyaniline (Parent) | 3,5-di-OCH | -I (Electron Withdrawing) | 3.86 | Low |
| This compound | N-CH | -I > +I (Net Withdrawing) | ~4.11* | Moderate-Low |
*Calculated estimate based on the parent 3,5-dimethoxyaniline (pKa 3.86) + the standard basicity increase from N-methylation (~0.25 units).
Logical Pathway Visualization
Substituent effects dictating the basicity of N-methylaniline and its 3,5-dimethoxy derivative.
Experimental Workflow: UV-Vis Spectrophotometric pKa Determination
To objectively validate these basicity differences in the laboratory, a UV-Vis spectrophotometric titration is the gold standard. This method leverages the distinct chromophoric differences between the neutral amine (where the lone pair is delocalized into the
This protocol is designed as a self-validating system : the mathematical presence of isosbestic points acts as an internal control, proving that no side reactions are occurring and that the spectral shift is purely due to the acid-base equilibrium.
Step-by-Step Methodology
-
Buffer Preparation : Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffers) spanning pH 2.0 to 7.0.
-
Causality: Maintaining a constant ionic strength (e.g.,
M KCl) across all buffers is critical, as pKa is a thermodynamic value highly sensitive to the ionic environment.
-
-
Analyte Preparation : Dissolve the target amine in a minimal amount of co-solvent (e.g., 5% methanol/water) to achieve a final analytical concentration of
M.-
Causality: This low concentration prevents intermolecular self-association (stacking or hydrogen bonding) and ensures strict adherence to the Beer-Lambert law.
-
-
Spectral Acquisition : Record the UV-Vis absorption spectra (200–400 nm) of the solutions at a strictly controlled temperature of 25.0
0.1 °C using a quartz cuvette. -
Self-Validation Check (Isosbestic Points) : Overlay the spectra from all pH values. You must observe sharp isosbestic points (wavelengths where total absorbance remains constant).
-
Causality: Isosbestic points mathematically confirm a clean two-state equilibrium (Neutral
Protonated). If these points drift, the protocol has failed (indicating degradation or precipitation), and data must be discarded.
-
-
Data Extraction & Fitting : Plot the absorbance at the
of the neutral species against the pH of the solution. Fit the resulting sigmoidal curve using the Henderson-Hasselbalch equation: . The inflection point of this curve yields the precise pKa of the conjugate acid.
References
- Title: N-Methylaniline - LookChem Source: LookChem Database URL
- Title: Basicity Alteration Due To Ortho Effect In Methoxy Aniline System Source: StackExchange Chemistry URL
- Title: this compound | 118684-17-6 Source: Benchchem Catalog URL
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3,5-Dimethoxy-N-methylaniline
Executive Summary & Chemical Profile
3,5-dimethoxy-N-methylaniline is a specialized aromatic amine intermediate. While specific Safety Data Sheet (SDS) data for this exact isomer is often limited in public repositories, its structural homology to N-methylaniline and 3,5-dimethoxyaniline dictates that it must be handled as a Category 3 Toxic substance with high lipophilicity.
Critical Hazard Mechanism: Like many N-alkylated anilines, this compound is readily absorbed through the skin. Once systemic, it can induce methemoglobinemia , a condition where iron in hemoglobin is oxidized from Fe2+ to Fe3+, inhibiting oxygen transport. This effect can be delayed; therefore, exposure prevention is the primary safety layer.
Chemical Identity & Properties (Inferred/Analogous)
| Property | Description | Operational Implication |
| Chemical Class | Secondary Aromatic Amine | Basic character; incompatible with strong acids and oxidizers.[1] |
| Physical State | Low-melting solid or viscous liquid | May require heating for transfer; treat spills as liquids. |
| Flash Point | > 75°C (Estimated based on analogs) | Combustible. Do not store near open flames. |
| Solubility | Low in water; High in organics (DCM, EtOAc) | Do not attempt aqueous dilution for disposal. |
| Toxicity | Acute Tox. 3 (Oral/Dermal/Inhalation) | Zero-skin-contact policy is mandatory.[2][3] |
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are insufficient for prolonged contact with aromatic amines.
| PPE Category | Specification | Scientific Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Laminate Film (Silver Shield/4H) or Thick Nitrile (>8 mil) | Aromatic amines can permeate standard thin nitrile in <15 minutes. Laminate film provides >8 hours breakthrough protection. |
| Respiratory | Fume Hood (Face Velocity >100 fpm) | Inhalation of vapors/dusts is a direct route to the bloodstream. |
| Body | Tyvek® Lab Coat or Apron | Prevents absorption through clothing fabrics which can hold the chemical against the skin. |
| Eye | Chemical Splash Goggles | Standard safety glasses do not seal against vapors or splashes. |
Waste Segregation & Disposal Logic
Core Directive: Never dispose of aromatic amines down the drain. The compound is toxic to aquatic life and persists in the environment.[2][3]
Waste Stream Classification
This compound does not typically carry a specific EPA "P" or "U" list code unless part of a specific commercial formulation. However, it is a Characteristic Hazardous Waste due to toxicity.
-
RCRA Status (USA): Hazardous Waste.
-
Waste Code Recommendation: D001 (if ignitable solvent present) and Toxic (generic).
-
Segregation Rule: Segregate from Oxidizers (risk of fire/explosion) and Strong Acids (exothermic salt formation).
Visualization: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating amine waste streams to ensure compatibility with incineration facilities.
Step-by-Step Disposal Protocol
Scenario A: Disposing of Pure Substance (Old/Expired Reagent)
-
Do not empty the bottle. Keep the chemical in its original container if possible.
-
Seal and Tape: Ensure the cap is tight. Wrap the cap with electrical tape or Parafilm to prevent loosening during transport.
-
Secondary Containment: Place the bottle inside a clear, sealable plastic bag (Ziploc type).
-
Labeling: Attach a hazardous waste tag.
-
Placement: Move to the "Solid Hazardous Waste" satellite accumulation area.
Scenario B: Disposing of Reaction Mixtures (Liquid Waste)
-
pH Check: Ensure the waste solution is not highly acidic (pH < 2) or basic (pH > 12.5) if your facility has specific pH limits for organic waste containers. Note: As an amine, it is naturally basic.
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) -> Use Halogenated Waste Container.
-
If dissolved in Ethyl Acetate/Methanol -> Use Non-Halogenated Waste Container.
-
-
Transfer: Pour into the waste container using a funnel in a fume hood. Do not overfill (leave 10% headspace).
-
Rinse: Triple rinse the empty reaction vessel with a small amount of compatible solvent and add the rinsate to the waste container.
Emergency Spill Response
Immediate Action: Evacuate the immediate area if the spill is large (>100mL) or outside a fume hood.
Spill Cleanup Workflow
Do not use bleach (Sodium Hypochlorite). While bleach is often used to oxidize biologicals, mixing strong oxidizers with bulk amines can generate heat or toxic chloramines.
Figure 2: Workflow for managing minor laboratory spills of aromatic amines.
Decontamination of Surfaces: After absorbing the bulk material:
-
Wipe the area with paper towels soaked in dilute acetic acid (vinegar) or 1N HCl . This converts the residual amine into a water-soluble salt (anilinium salt).
-
Follow with a soap and water wash.[3]
-
Dispose of all paper towels as solid hazardous waste.
References
-
PubChem. (2023).[5] 3,5-Dimethoxyaniline Compound Summary. National Library of Medicine. [Link]
-
UCLA Environment, Health & Safety. (2020). SOP: Aromatic Amines. University of California, Los Angeles. [Link]
-
US EPA. (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. [Link]
Sources
High-Performance Safety Protocol: Handling 3,5-Dimethoxy-N-methylaniline
Topic: Personal protective equipment for handling 3,5-dimethoxy-N-methylaniline Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
This compound (CAS: 118684-17-6) is a specialized aniline derivative used primarily in pharmaceutical synthesis and organic research.[2][3] As a Senior Application Scientist, I must emphasize that while specific toxicological data for this exact isomer may be sparse in public databases, its structural classification as an N-alkylated aniline dictates a strict safety posture.
Anilines are notorious for silent skin absorption and the induction of methemoglobinemia —a condition where hemoglobin is oxidized, losing its ability to transport oxygen. This guide treats this compound with the same rigor as its parent compounds (Aniline and N-Methylaniline), prioritizing permeation resistance and respiratory isolation.
Part 1: Hazard Profile & Mechanism of Action[3]
To select the correct PPE, you must understand the enemy. Aniline derivatives are lipophilic; they pass through standard laboratory clothing and skin membranes with ease.
Mechanism of Toxicity:
Upon entering the bloodstream (via inhalation or skin), the compound is metabolized (often by CYP450 enzymes) into reactive intermediates. These oxidize ferrous iron (
Key Hazard Data (Class-Based Extrapolation):
| Parameter | Hazard Description | Critical Safety Implication |
| Route of Entry | Dermal (Primary Risk) , Inhalation, Ingestion | Standard lab coats are insufficient. Glove breakthrough time is critical. |
| Acute Effects | Cyanosis (blue lips/nails), headache, dizziness, nausea.[4] | Symptoms may be delayed 2-4 hours. |
| Chronic Effects | Potential damage to liver, kidneys, and spleen. | Long-term low-level exposure must be prevented via engineering controls. |
| Physical State | Likely low-melting solid or oil (depending on purity). | PPE must account for both dust (particulates) and vapor (volatiles). |
Part 2: PPE Selection Matrix[1]
Do not rely on generic "nitrile gloves and safety glasses."[5] The lipophilicity of N-methylated anilines allows them to permeate thin nitrile rapidly.
1. Hand Protection (The First Line of Defense)
-
Standard Recommendation: Double-gloving is mandatory.
-
Inner Layer: 4-mil Nitrile (inspection layer).
-
Outer Layer:
-
For incidental contact/solids: High-grade Nitrile (minimum 5-8 mil).
-
For liquids/solutions/long-duration:Laminate (Silver Shield/4H) or Butyl Rubber .
-
Why? Standard nitrile degrades quickly upon exposure to aromatic amines. Laminate films offer >480 min breakthrough times.
-
2. Respiratory Protection
-
Primary Control: All work must be performed in a certified Chemical Fume Hood.[5]
-
Secondary Control (If hood work is compromised or for spill cleanup):
-
Particulate: N95 or P100 (if handling powder).
-
Vapor: Half-face respirator with Organic Vapor (OV) or ABEK cartridges. Anilines have poor warning properties (odor threshold is often near toxic limits), so cartridge change-out schedules are vital.
-
3. Eye & Body Protection[4][6][7][8]
-
Eyes: Chemical Splash Goggles (indirect vented). Face shields are required if pouring larger volumes (>100mL).
-
Body:
-
Routine: Nomex or chemically resistant lab coat (buttoned to neck), long pants, closed-toe leather/composite shoes.
-
High Risk: Tyvek® or chemically resistant apron over the lab coat to prevent saturation of fabric in case of a splash.
-
PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the state of the reagent.
Figure 1: PPE Selection Logic based on physical state. Note the escalation to laminate gloves for liquid handling due to permeation risks.
Part 3: Operational Protocol (Gowning & De-Gowning)
The most dangerous moment is often doffing (removing) contaminated PPE. If you touch the outside of your gloves to your bare skin, the protection was compromised.
Step-by-Step Workflow
-
Pre-Entry Inspection: Check fume hood flow (face velocity > 100 fpm). Verify spill kit availability (must contain vermiculite or sand; avoid paper towels which increase surface area for evaporation).
-
Donning (Putting On):
-
Experimental Phase: Work exclusively within the hood. Keep sash low. Change outer gloves immediately if a splash occurs.
-
Doffing (Removal) - The Critical Step:
-
Beak Method: Pinch the outside of one glove near the wrist. Peel it away from the hand, turning it inside out. Hold the removed glove in the gloved hand.
-
Slide a finger under the wrist of the remaining glove (touching only the inner surface) and peel it off over the first glove.
-
Discard in hazardous waste.[5]
-
Wash hands immediately with soap and water (do not use alcohol/solvents, as they enhance skin absorption of anilines).
-
Workflow Visualization
Figure 2: Operational workflow emphasizing the critical "Wash" step using soap and water only (avoiding solvents).
Part 4: Emergency Response & Disposal
Spill Management:
-
Evacuate: If the spill is outside the hood (>50 mL), evacuate the area to allow vapors to dissipate.
-
PPE Up: Wear full PPE including respiratory protection (OV cartridges) before re-entering.
-
Absorb: Use vermiculite , sand, or clay.[10] Do not use sawdust (fire hazard with some anilines).
-
Neutralize: Collect material into a sealed container. Label as "Toxic - Aniline Derivative."
Disposal:
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid) or strong acids.
-
Labeling: Clearly mark waste containers with the full chemical name and "Toxic/Skin Absorber" warning.
-
Method: Incineration via a licensed hazardous waste contractor is the standard disposal method for organic amines.
References
-
BenchChem. (n.d.). This compound Product Information & CAS 118684-17-6.[11] Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 3,5-Dimethoxyaniline (Parent Compound Analog). Retrieved from
-
TCI Chemicals. (2025).[3] Safety Data Sheet: N-Methylaniline (Structural Analog). Retrieved from
-
PubChem. (n.d.). 3,5-Dimethoxyaniline Compound Summary. National Library of Medicine. Retrieved from
-
International Labour Organization (ILO). (2021). ICSC 0877 - N,N-Dimethylaniline (Safety Card). Retrieved from [4]
Sources
- 1. benchchem.com [benchchem.com]
- 2. cpachem.com [cpachem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ICSC 0877 - N,N-DIMETHYLANILINE [chemicalsafety.ilo.org]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. echemi.com [echemi.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. ipo.rutgers.edu [ipo.rutgers.edu]
- 10. lanxess.com [lanxess.com]
- 11. This compound | 118684-17-6 | Benchchem [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
